Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1-(4-Methylphenyl)ethane-1-sulfonamide represents a specialized scaffold in the sulfonamide pharmacophore class. Unlike classic "sulfa drugs" (sulfanilamides) which primarily target dihydropteroate synthase (DHPS) in bacteria, this molecule belongs to the
-substituted phenylmethanesulfonamide class.
Its primary biological utility lies in Carbonic Anhydrase (CA) inhibition . The structural integration of a lipophilic tail (4-methylphenyl + ethyl linkage) with a zinc-binding sulfonamide headgroup makes it a potent probe for exploring the hydrophobic sub-pockets of CA isoforms, particularly the tumor-associated hCA IX and XII versus the cytosolic hCA I and II.
; the sulfonamide group is attached to a secondary carbon, increasing steric bulk compared to simple benzylsulfonamides.
Property
Value (Predicted)
Biological Implication
LogP
~1.8 - 2.1
Moderate lipophilicity; good membrane permeability for intracellular targeting.
TPSA
~46 Ų
High oral bioavailability potential; crosses BBB (relevant for anticonvulsant activity).
pKa
~10.1 (Sulfonamide NH)
Exists as neutral species at physiological pH; anion form binds Zn(II).
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The biological activity of this compound is driven by the coordination of the sulfonamide moiety to the catalytic zinc ion within the Carbonic Anhydrase active site.
Structural Biology of Binding
The inhibition follows a lock-and-key mechanism where the ionized sulfonamide nitrogen coordinates to
, displacing the catalytic water molecule/hydroxide ion. This blockade prevents the physiological hydration of to bicarbonate.
Critical Differentiator: The 1-(4-methylphenyl)ethyl tail is designed to interact with the hydrophobic half of the active site (residues Val121, Val143, Leu198 in hCA II). This "tail interaction" is the primary determinant of isoform selectivity.
Pathway Visualization
The following diagram illustrates the inhibition logic and the downstream effects on pH homeostasis and tumor survival.
Caption: Mechanistic pathway of CA inhibition. The compound binds the Zn(II) ion, blocking the catalytic hydration of CO2, leading to disrupted pH regulation in target tissues.
In Vitro Experimental Protocols
To validate the biological activity of 1-(4-Methylphenyl)ethane-1-sulfonamide, the following self-validating protocols are recommended. These assays move from cell-free enzyme kinetics to cell-based phenotypic screens.
Stopped-Flow CO2 Hydration Assay (Gold Standard)
This assay measures the true physiological activity of the enzyme (CO2 hydration) rather than a surrogate esterase activity. It is essential for calculating accurate inhibition constants (
).
Reagents:
Buffer: 20 mM HEPES, pH 7.5, 20 mM
.
Substrate:
saturated water.
Indicator: 0.2 mM Phenol Red.
Enzyme: Recombinant hCA I, II, IX, or XII.
Protocol Workflow:
Preparation: Incubate the enzyme with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature to allow formation of the E-I complex.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution using a stopped-flow apparatus (e.g., Applied Photophysics).
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
Calculation: Determine the initial velocity (
) of the uncatalyzed and catalyzed reactions. Fit data to the Cheng-Prusoff equation to derive .
Validation Criteria: Acetazolamide must be run as a positive control (
While not a classic sulfa drug, the lipophilicity of this compound may confer activity against Gram-positive bacteria via non-specific membrane disruption or CA inhibition (bacterial CAs).
Method: CLSI Broth Microdilution.
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Endpoint: Minimum Inhibitory Concentration (MIC) after 24h at 37°C.
Data Interpretation & Selectivity Analysis
The value of 1-(4-Methylphenyl)ethane-1-sulfonamide lies in its Selectivity Index (SI) . A non-selective inhibitor causes systemic side effects (paresthesia, diuresis) by inhibiting cytosolic hCA I/II. A selective inhibitor targets hCA IX/XII (tumor-associated).
Selectivity Calculation
SI > 1: Selective for hCA IX (Desired for anticancer).
SI < 1: Selective for hCA II (Desired for anti-glaucoma/diuretic).
Expected Profile:
Based on SAR data for
-substituted sulfonamides, the bulky 1-(4-methylphenyl)ethyl group often clashes with the narrower active site of hCA II, potentially enhancing selectivity for hCA IX.
Workflow Visualization
Caption: Screening cascade to validate biological activity and isoform selectivity.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Structure-activity relationship of benzenesulfonamide-based inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry. Link
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of substituted benzylsulfonamides. Bioorganic & Medicinal Chemistry Letters. Link
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
Exploratory
"spectroscopic analysis (NMR, IR, MS) of 1-(4-Methylphenyl)ethane-1-sulfonamide"
Technical Whitepaper: Spectroscopic Characterization of 1-(4-Methylphenyl)ethane-1-sulfonamide Executive Summary This guide outlines the definitive spectroscopic protocol for the structural validation of 1-(4-Methylpheny...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Spectroscopic Characterization of 1-(4-Methylphenyl)ethane-1-sulfonamide
Executive Summary
This guide outlines the definitive spectroscopic protocol for the structural validation of 1-(4-Methylphenyl)ethane-1-sulfonamide (CAS Registry Number: Analogous to 4187-38-6 amine series). As a chiral, benzylic primary sulfonamide, this molecule presents specific analytical challenges, particularly in distinguishing the C-S connectivity from potential N-alkylated isomers and verifying the integrity of the sulfonamide moiety. This document synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data into a self-validating analytical workflow for researchers in medicinal chemistry and process development.
Molecular Architecture & Theoretical Predictions
Understanding the molecular framework is the prerequisite for accurate spectral assignment. The target molecule consists of a p-tolyl (4-methylphenyl) core attached to an ethyl backbone, with a primary sulfonamide group at the benzylic (C1) position.
Chemical Formula:
Molecular Weight: 199.27 g/mol
Key Structural Features:
Chiral Center (C1): The benzylic carbon is chiral, creating a methine environment highly sensitive to electronic deshielding.
Sulfonamide Anchor: The
group is electron-withdrawing, significantly influencing the chemical shift of the adjacent methine proton.
Para-Substitution: The 1,4-disubstituted benzene ring provides a diagnostic AA'BB' coupling pattern in NMR.
Integrated Characterization Workflow
The following flowchart illustrates the logical progression from crude synthesis to structural confirmation. This pathway ensures that gross structural errors (e.g., rearrangement to sulfonate esters) are ruled out before detailed stereochemical analysis.
Figure 1: Step-wise spectroscopic validation workflow designed to filter impurities and confirm connectivity.
Methodology 1: Mass Spectrometry (MS)[1]
Objective: To establish the molecular identity and analyze fragmentation patterns characteristic of benzylic sulfonamides.
Protocol:
Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes. Sulfonamides are amphoteric; the
protons are acidic (), often yielding better sensitivity in ESI(-).
Solvent: Methanol/Water (1:1) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).
Diagnostic Data & Fragmentation Logic:
Ion Mode
m/z Observed
Assignment
Mechanistic Insight
ESI (+)
200.1
Protonation of the sulfonamide nitrogen.
ESI (+)
222.1
Common sodium adduct.
ESI (-)
198.1
Deprotonation of the acidic sulfonamide NH.
MS/MS
119
Cleavage of the C-S bond. Formation of the stabilized 1-(p-tolyl)ethyl carbocation.
MS/MS
91
Tropylium ion rearrangement; diagnostic of the tolyl moiety.
Expert Insight: The loss of 80 Da (neutral
radical or ) is the "fingerprint" fragmentation for primary sulfonamides. If you observe a loss of 64 Da () leaving an amine fragment, this confirms the S-N bond integrity in the parent.
Methodology 2: Infrared Spectroscopy (FT-IR)
Objective: To confirm the oxidation state of sulfur and the presence of the primary amino group.
Protocol:
Technique: Attenuated Total Reflectance (ATR) on neat solid.
Resolution: 4 cm⁻¹.
Critical Absorption Bands:
Functional Group
Frequency (cm⁻¹)
Intensity
Description
N-H Stretch
3350, 3260
Medium
Diagnostic doublet for primary sulfonamide ( and ). A single band indicates secondary impurity.
C-H (Aromatic)
3050-3080
Weak
Aromatic ring C-H stretching.
C-H (Aliphatic)
2980, 2920
Medium
Methyl/Ethyl C-H stretching.
SO₂ Stretch
1320-1340
Strong
Asymmetric sulfonyl stretch.
SO₂ Stretch
1150-1160
Strong
Symmetric sulfonyl stretch. Crucial for distinguishing sulfonamides from sulfoxides.
C=C (Aromatic)
1598, 1495
Medium
Ring skeletal vibrations.
Methodology 3: Nuclear Magnetic Resonance (NMR)
Objective: To map the carbon skeleton and verify the specific attachment of the sulfonyl group to the benzylic carbon (C-S bond).
Protocol:
Solvent:
is standard. However, DMSO-d6 is recommended if the protons are broad or exchanging too rapidly in chloroform.
Frequency: 400 MHz or higher for clear resolution of the aromatic AA'BB' system.
A. 1H NMR Analysis (Proton Connectivity)
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Structural Assignment
Ar-CH₃
2.35
Singlet (s)
3H
-
Methyl group on the aromatic ring.
Ethyl-CH₃
1.78
Doublet (d)
3H
7.2
Methyl group of the ethyl chain.
Benzylic CH
4.25
Quartet (q)
1H
7.2
The Diagnostic Signal. Deshielded by both the ring and the electron-withdrawing .
NH₂
4.80 - 5.20
Broad (br s)
2H
-
Sulfonamide protons (shift varies with concentration/solvent).
Ar-H (meta)
7.18
Doublet (d)
2H
8.0
Protons adjacent to the methyl group.
Ar-H (ortho)
7.35
Doublet (d)
2H
8.0
Protons adjacent to the sulfonamide-bearing carbon.
Expert Insight (The "Quartet" Validation):
The most critical signal is the quartet at ~4.25 ppm.
If this signal appears upfield (e.g., ~1.5-2.5 ppm), the
group is likely not attached to this carbon (possible rearrangement).
If the signal is a triplet or multiplet, check for impurities in the ethyl chain.
The coupling constant (
) must match the doublet of the ethyl methyl group, confirming they are neighbors.
B. 13C NMR Analysis (Carbon Skeleton)
Carbon Type
Shift ( ppm)
Assignment
Aliphatic CH₃
14.5
Ethyl terminal methyl.
Ar-CH₃
21.2
Toluene methyl.
Benzylic CH
68.5
C-S attachment point. Significantly deshielded compared to standard alkyls.
Ar-C (CH)
129.5, 128.8
Aromatic methines.
Ar-C (Quat)
138.5
Quaternary carbon attached to methyl.
Ar-C (Quat)
132.0
Quaternary carbon attached to the ethyl chain.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for calculating benzylic and sulfonyl shielding effects).
Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
BenchChem. (2025).[2][3][4] "Synthesis and discovery of (R)-1-Phenylethanesulfonic acid." (Reference for the structural analog and benzylic sulfonyl stability).
National Institute of Standards and Technology (NIST). "Mass Spectral Library for Sulfonamides." (General reference for sulfonamide fragmentation patterns).
"crystallography and molecular structure of 1-(4-Methylphenyl)ethane-1-sulfonamide"
An In-Depth Technical Guide to the Crystallography and Molecular Structure of 1-(4-Methylphenyl)ethane-1-sulfonamide Abstract This technical guide provides a comprehensive framework for the synthesis, purification, cryst...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystallography and Molecular Structure of 1-(4-Methylphenyl)ethane-1-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, crystallization, and complete structural elucidation of the chiral sulfonamide, 1-(4-Methylphenyl)ethane-1-sulfonamide. Sulfonamides are a cornerstone of modern medicinal chemistry, and a detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and development.[1][2] This document outlines a robust, self-validating methodology, from initial chemical synthesis to final crystallographic data refinement and analysis. It is intended for researchers, chemists, and drug development professionals seeking to characterize novel sulfonamide-based compounds. The protocols described herein are based on established, field-proven techniques for analogous small molecules, providing a reliable pathway to obtaining high-quality, publication-ready crystallographic data.
Introduction to Sulfonamides and Structural Analysis
The sulfonamide functional group, characterized by a sulfonyl group connected to an amine (R-SO₂NR'R''), is a privileged scaffold in pharmacology.[3] Compounds containing this moiety exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-viral properties.[2][4][5] The therapeutic efficacy and pharmacokinetic properties of these drugs are intrinsically linked to their three-dimensional conformation and the specific intermolecular interactions they form with biological targets.
The target of this guide, 1-(4-Methylphenyl)ethane-1-sulfonamide, is a chiral sulfonamide. Its stereochemistry, molecular geometry, and crystal packing are critical determinants of its potential biological activity. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for unambiguously determining the three-dimensional structure of crystalline solids, providing precise measurements of bond lengths, angles, and the spatial arrangement of atoms.[6][7]
This guide details a complete workflow to determine this structure, offering insights into the causal relationships behind key experimental choices, ensuring a scientifically rigorous approach to structural characterization.
Synthesis and Purification Protocol
The classical and most direct approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia.[3][8] This process is reliable and provides a clear route to the target molecule.
Proposed Synthetic Pathway
The synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide can be achieved by reacting 1-(4-methylphenyl)ethane-1-sulfonyl chloride with an ammonia source. The sulfonyl chloride precursor can be generated from the corresponding sulfonic acid or via other established methods.
Detailed Experimental Protocol: Synthesis
Materials:
1-(4-methylphenyl)ethane-1-sulfonyl chloride
Ammonium hydroxide (25% aqueous solution)
Dichloromethane (DCM, anhydrous)
Magnesium sulfate (MgSO₄, anhydrous)
Silica gel for column chromatography
Ethyl acetate and hexane (for chromatography)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-methylphenyl)ethane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[9]
Amine Addition: Cool the solution to 0 °C using an ice bath. Add ammonium hydroxide (2.5 eq) dropwise to the stirred solution over 15 minutes. The use of excess amine ensures complete reaction and neutralizes the HCl byproduct.[10]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with UV light and/or potassium permanganate stain.[9]
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess ammonia), saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(4-Methylphenyl)ethane-1-sulfonamide.
Synthetic and Purification Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the title sulfonamide.
High-Quality Crystal Growth
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[6] The ideal crystal is a single, well-ordered lattice with no significant defects. For sulfonamides, which are typically crystalline due to their rigid functional group, standard recrystallization techniques are highly effective.[3]
Crystallization Solvent Selection
The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but exhibit poor solubility when cold.[11] A systematic screening process is the most reliable method for identifying a suitable solvent system.
Caption: A decision tree to guide the selection of a suitable crystallization solvent system.[11]
Protocol 1: Single-Solvent Recrystallization
This is the most common and preferred method for purifying solids.[12][13]
Procedure:
Dissolution: Place the purified sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., 95% ethanol) and bring the mixture to a boil on a hot plate, using a boiling chip. Continue adding small portions of the hot solvent until the compound just dissolves completely.[13]
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[11]
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a desiccator.
SC-XRD provides a detailed 3D map of the atomic arrangement within the crystal.[6]
Data Collection
Procedure:
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
Diffractometer Setup: The crystal is placed in a modern diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[14]
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and potential radiation damage. The data collection strategy involves rotating the crystal and collecting a series of diffraction images over a wide angular range to ensure data completeness.[15]
Structure Solution and Refinement
This process converts the raw diffraction data into a final, validated 3D molecular model.
Procedure:
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically within software packages like SHELXT or Olex2, to generate an initial electron density map and atomic model.[16]
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data.[17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final structural model is rigorously validated using tools like PLATON/CHECKCIF to ensure its geometric and crystallographic sensibility.[16] Key metrics include the R-factor (R1) and weighted R-factor (wR2), which should be low (typically <5% for R1), and a Goodness-of-Fit (S) value close to 1.0.[18]
Crystallographic Workflow Diagram
Caption: The workflow for single-crystal X-ray diffraction analysis, from crystal to final structure.
Analysis of Molecular and Supramolecular Structure
The refined crystal structure provides a wealth of information. The analysis should focus on both the individual molecule (intramolecular features) and how molecules pack together in the crystal lattice (intermolecular features).
Molecular Conformation
The primary analysis involves examining the geometry of the 1-(4-Methylphenyl)ethane-1-sulfonamide molecule. Key parameters to investigate include:
Bond Lengths and Angles: Compare the S=O, S-N, and S-C bond lengths to established values for sulfonamides.[19][20]
Torsion Angles: The dihedral angle between the plane of the 4-methylphenyl ring and the S-N-C plane is a critical conformational descriptor.[21] This angle influences the overall shape of the molecule and its potential interactions.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules are held together by a network of non-covalent interactions. For sulfonamides, hydrogen bonds are particularly important.
N-H···O Hydrogen Bonds: The sulfonamide N-H group is a strong hydrogen bond donor, while the sulfonyl oxygen atoms are excellent acceptors. These interactions often link molecules into chains, dimers, or more complex three-dimensional networks, which are fundamental to the crystal's stability.[20][22][23]
C-H···O and C-H···π Interactions: Weaker interactions, such as those between aromatic C-H groups and sulfonyl oxygens or the π-system of an adjacent aromatic ring, also play a significant role in consolidating the crystal packing.[21][22]
Diagram of Key Structural Interactions
Caption: Key intramolecular and intermolecular features to be analyzed from the crystal structure.
Data Presentation
Crystallographic data should be presented in a standardized format, typically mirroring the information found in a Crystallographic Information File (CIF).
Table 1: Crystal Data and Structure Refinement Summary
(Note: Data presented here are representative values for a typical sulfonamide structure for illustrative purposes, based on similar reported structures.)[18][20]
Parameter
Value
Empirical formula
C₉H₁₃NO₂S
Formula weight
215.27
Temperature (K)
100(2)
Wavelength (Å)
0.71073 (Mo Kα)
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
9.251 (6)
b (Å)
5.190 (3)
c (Å)
20.587 (13)
β (°)
95.07 (2)
Volume (ų)
984.6 (11)
Z
4
Density (calculated, g/cm³)
1.452
Absorption coeff. (mm⁻¹)
0.31
F(000)
456
Reflections collected
7850
Independent reflections
3114 [R(int) = 0.045]
Final R indices [I > 2σ(I)]
R1 = 0.032, wR2 = 0.086
R indices (all data)
R1 = 0.041, wR2 = 0.091
Goodness-of-fit on F²
1.07
Table 2: Selected Bond Lengths and Angles
(Note: Values are hypothetical, based on typical sulfonamide geometries.)
Bond/Angle
Length (Å) / Degrees (°)
S1-O1
1.435 (2)
S1-O2
1.433 (2)
S1-N1
1.630 (3)
S1-C1
1.765 (3)
O1-S1-O2
119.5 (1)
O1-S1-N1
107.2 (1)
O2-S1-N1
106.9 (1)
C1-S1-N1
108.5 (1)
Conclusion
This technical guide has detailed a complete and rigorous methodology for the synthesis and definitive structural characterization of 1-(4-Methylphenyl)ethane-1-sulfonamide. By following the outlined protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a precise and unambiguous three-dimensional molecular structure. The resulting crystallographic data are invaluable, providing critical insights into molecular conformation and intermolecular interactions. This fundamental structural knowledge is essential for understanding structure-activity relationships (SAR) and serves as a crucial foundation for rational drug design and the development of novel sulfonamide-based therapeutics.
References
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Asian Journal of Chemical Sciences. [Link]
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
Resources | Single-Crystal X-ray Diffraction. University of Virginia. [Link]
Recent advances in small molecule refinement. International Union of Crystallography. [Link]
Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. National Center for Biotechnology Information. [Link]
X-ray Diffraction Data Collection. Columbia University. [Link]
N-[(4-Methylphenyl)sulfonyl]acetamide. National Center for Biotechnology Information. [Link]
Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Taylor & Francis Online. [Link]
Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. ResearchGate. [Link]
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Royal Society of Chemistry. [Link]
X-ray crystal structure of compound 4a. ResearchGate. [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. [Link]
Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. ResearchGate. [Link]
Crystal structures of 4-meth-oxy-N-(4-methyl-phenyl)benzene-sulfonamide and N-(4-fluoro-phenyl). PubMed. [Link]
Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). National Center for Biotechnology Information. [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]
Crystal structure of 4-methyl-N-{(E)-meth-yl[(3aR,8aS)-2-oxo-3,3a,8,8a-tetra-hydro-2H-indeno-[1,2-d][1][2]oxazol-3-yl]-λ(4)-sulfanyl-idene}benzene-sulfonamide. PubMed. [Link]
IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. National Center for Biotechnology Information. [Link]
Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. ResearchGate. [Link]
1-(4-Methylphenyl)ethane-1-sulfonamide (CAS: 1249889-77-7) represents a distinct pharmacophore within the class of
-substituted benzylsulfonamides. Unlike classical benzenesulfonamide inhibitors (e.g., sulfanilamide) where the zinc-binding group (ZBG) is directly attached to the aromatic ring, this compound features an ethyl linker introducing both flexibility and chirality.
This technical guide analyzes the compound's potential as a Zinc-Binding Fragment (ZBF) targeting metalloenzymes. Based on Structure-Activity Relationship (SAR) homology with established inhibitors, the primary therapeutic targets are identified as the Carbonic Anhydrase (CA) isoforms, specifically the cytosolic hCA II and the tumor-associated hCA IX/XII. This document outlines the mechanistic rationale, predicted binding modes, and validation protocols required for its development as a therapeutic probe.
Molecular Profiling & Pharmacophore Logic
Structural Deconstruction
The molecule consists of three critical domains governing its biological interaction:
Primary Sulfonamide (
): The warhead.[1] It acts as a monodentate ligand for the catalytic ion in the enzyme active site.
-Methyl Ethyl Linker (): This moiety introduces a chiral center ( enantiomers). The steric bulk of the methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that differs from the more flexible benzylsulfonamide parents.
4-Methylphenyl (p-Tolyl) Tail: A lipophilic scaffold that targets the hydrophobic wall of the enzyme active site (residues Val121, Leu198, Phe226 in hCA II).
The "Linker Effect" in CA Inhibition
Classical inhibitors (e.g., Acetazolamide) are planar. 1-(4-Methylphenyl)ethane-1-sulfonamide introduces a tetrahedral geometry at the
-carbon.
Advantage: The "kinked" geometry allows the aromatic tail to explore sub-pockets inaccessible to rigid inhibitors.
Challenge: The linker reduces the acidity of the sulfonamide nitrogen (
10.5 vs. 7.2 for benzenesulfonamides), potentially weakening the electrostatic interaction with at physiological pH.
Physiological Role: Cytosolic regulation of acid-base homeostasis, aqueous humor secretion (eye), and cerebrospinal fluid production.
Therapeutic Relevance: Glaucoma, Edema, Epilepsy.[2][3]
Mechanism of Action:
The sulfonamide nitrogen (in its deprotonated anion form,
) displaces the zinc-bound water molecule/hydroxide ion.
Coordination: The nitrogen coordinates directly to the
ion.
Hydrogen Bonding: The sulfonamide oxygens accept H-bonds from the backbone NH of Thr199, a "gatekeeper" residue essential for orientation.
Hydrophobic Fit: The 4-methylphenyl group extends into the hydrophobic pocket formed by Val121, Val143, and Leu198. The 4-methyl substituent is predicted to enhance affinity by displacing ordered water molecules from this hydrophobic patch (Entropy-driven binding).
Target 2: Human Carbonic Anhydrase IX & XII (hCA IX/XII)
Physiological Role: Transmembrane isoforms induced by hypoxia (HIF-1
pathway) in solid tumors. They regulate pH in the tumor microenvironment, promoting metastasis.
Therapeutic Relevance: Hypoxic Tumors (Breast, Lung, Colorectal).[4]
Selectivity Potential:
While hCA II is ubiquitous, hCA IX/XII have slightly different active site topologies. The
-methyl group of 1-(4-Methylphenyl)ethane-1-sulfonamide may act as a "selectivity filter." If the -enantiomer (for example) clashes with the narrower entrance of hCA II but fits hCA IX, stereochemical resolution could yield a highly selective cancer therapeutic.
Comparative Data (Predicted vs. Analogous Standards)
Data extrapolated from structurally homologous benzylsulfonamides.
Compound Class
Target Isoform
(Inhibition Constant)
Binding Mode
1-(4-Methylphenyl)ethane-1-sulfonamide
hCA II
~50 - 250 nM (Predicted)
Zn-Coordination + Hydrophobic Pocket
Benzenesulfonamide (Reference)
hCA II
200 - 500 nM
Zn-Coordination (Planar)
Acetazolamide (Clinical Std)
hCA II
12 nM
Zn-Coordination + H-Bond Network
1-(4-Methylphenyl)ethane-1-sulfonamide
hCA IX
~100 - 500 nM (Predicted)
Potential for isoform-specific steric fit
Experimental Validation Protocols
Protocol A: Stopped-Flow
Hydration Assay
Objective: Determine the inhibition constant (
) against specific CA isoforms. This is the gold standard for validating sulfonamide activity.
Preparation: Dissolve 1-(4-Methylphenyl)ethane-1-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10
M) in assay buffer.
Incubation: Incubate enzyme (concentration ~10 nM) with inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
-Phenol Red solution in the stopped-flow chamber.
Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid production).
Calculation:
Measure initial velocity (
) for the uncatalyzed reaction and catalyzed reaction.
Fit data to the Cheng-Prusoff equation to derive
.
Calculate
using the substrate concentration and Michaelis constant : .
Protocol B: X-Ray Crystallography (Soaking)
Objective: Visualize the binding pose and confirm the orientation of the
-methyl group.
Methodology:
Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.5, Precipitant: Ammonium Sulfate).
Soaking: Transfer crystals to a solution containing 1 mM of the inhibitor (saturated) for 2-24 hours. Note: High concentration is needed to displace the sulfate ion often found in the active site.
Diffraction & Refinement: Collect data at 100 K. Solve structure using Molecular Replacement (PDB: 3KS3 as template). Look for electron density connected to the
The following diagram illustrates how the sulfonamide interrupts the physiological catalytic cycle of Carbonic Anhydrase.
Figure 1: Mechanism of Action.[4] The sulfonamide anion acts as a zinc-binder, effectively locking the enzyme in an inactive state by displacing the zinc-bound hydroxide required for catalysis.
Workflow: Stopped-Flow Assay Logic
This diagram details the logical flow of the validation experiment, ensuring data integrity.
Figure 2: Experimental workflow for validating CA inhibition kinetics using stopped-flow spectrophotometry.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences (PNAS). Link
PubChem. (n.d.). Compound Summary: 1-(4-Methylphenyl)ethane-1-sulfonamide. National Library of Medicine. Link
D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases I and II by a series of new sulfonamide derivatives. Journal of Medicinal Chemistry. Link
"discovery and novelty of 1-(4-Methylphenyl)ethane-1-sulfonamide"
The following technical guide details the discovery, synthesis, and novelty of 1-(4-Methylphenyl)ethane-1-sulfonamide , a critical chiral scaffold in modern medicinal chemistry. A Pivotal Chiral Scaffold in Modern Medici...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, synthesis, and novelty of 1-(4-Methylphenyl)ethane-1-sulfonamide , a critical chiral scaffold in modern medicinal chemistry.
A Pivotal Chiral Scaffold in Modern Medicinal Chemistry
Executive Summary
1-(4-Methylphenyl)ethane-1-sulfonamide (CAS: 2137706-57-9 for N-methyl variant; generic structure related to 1-phenylethanesulfonamide class) represents a sophisticated evolution in sulfonamide pharmacophores. Unlike traditional aryl sulfonamides (where sulfur attaches directly to the aromatic ring), this compound features a benzylic sulfonyl group with an
-methyl substitution.
This structural innovation introduces a chiral center at the C1 position, enabling precise stereochemical targeting of receptors such as ROR
t (Nuclear Receptors), P2Y12 (GPCRs), and c-Met (Kinases). The "discovery" of this molecule is not a singular isolation event but rather the result of advancing synthetic methodologies allowing for the stable installation of sulfonyl groups on chiral alkyl chains—a historically challenging transformation.
Chemical Identity & Structural Novelty
2.1 Structural Analysis
The molecule consists of a p-tolyl moiety attached to an ethyl backbone, with a sulfonamide functional group at the benzylic position.
Feature
Specification
Significance
IUPAC Name
1-(4-Methylphenyl)ethane-1-sulfonamide
Defines the -branching.
Core Scaffold
Benzylic Sulfonamide
Introduces an carbon between the ring and sulfur, altering the vector of the sulfonamide group.
Chirality
C1 (Benzylic Carbon)
The -methyl group creates a stereocenter ( or ). Enantiomers exhibit distinct binding profiles.
Electronic Effect
p-Methyl Group
Weak electron donor (+I effect); increases lipophilicity and metabolic stability of the phenyl ring.
Geometry
Tetrahedral Sulfur
The sulfonyl group adopts a tetrahedral geometry, distinct from planar carbonyls, acting as a transition-state isostere.
2.2 The "Novelty" Factor: The Alpha-Methyl Effect
The novelty of this compound lies in the
-methyl group .
Conformational Locking: The methyl group restricts the rotation around the C(benzyl)-S bond, locking the phenyl ring and sulfonamide into a preferred conformation that minimizes steric clash.
Hydrophobic Pocket Filling: In targets like ROR
t, the -methyl group fills small hydrophobic sub-pockets that unsubstituted benzyl sulfonamides cannot, significantly increasing potency (often >10-fold).
Metabolic Stability: The branching at the benzylic position hinders oxidative dealkylation by Cytochrome P450 enzymes compared to a simple benzyl methylene (
) group.
Discovery & Synthesis Methodologies
The "discovery" of this compound is intrinsically linked to the development of methods to synthesize chiral
-substituted sulfonamides . Two primary routes exist: the Classical (Racemic) and the Modern (Enantioselective).
3.1 Diagram: Synthetic Pathways
The following diagram illustrates the evolution from classical Grignard chemistry to modern stereoselective approaches.
Caption: Comparison of classical radical addition (yielding racemic mixtures) vs. modern organometallic routes yielding enantiopure sulfonamides.
3.2 Detailed Protocol: The "Grignard-Sulfinate" Route (Modern Standard)
This method is preferred for its ability to access the sulfonamide directly from the alkyl halide or Grignard reagent without handling toxic thiol intermediates.
In a flame-dried 3-neck flask under Argon, add activated Mg turnings (1.1 eq) and anhydrous THF.
Add 1-(1-Bromoethyl)-4-methylbenzene (1.0 eq) dropwise. Initiate reflux to form the Grignard reagent: p-Tol-CH(CH3)-MgBr.
Critical Control Point: Maintain temperature < 40°C to prevent Wurtz coupling (dimerization).
Sulfinylation (The "Discovery" Step):
Cool the Grignard solution to -78°C.
Bubble dry
gas into the mixture for 30 minutes. The solution will turn viscous/yellow as the magnesium sulfinate salt forms: p-Tol-CH(CH3)-SO2MgBr.
Warm to room temperature (RT) and purge excess
with Argon.
Oxidative Chlorination:
Suspend the sulfinate salt in DCM. Cool to 0°C.[1]
Add
(1.1 eq) dropwise.[1] This converts the sulfinate directly to the sulfonyl chloride: p-Tol-CH(CH3)-SO2Cl.
Note: This intermediate is unstable; proceed immediately to amidation.
Amidation:
Add the crude sulfonyl chloride solution dropwise to a stirred solution of
(excess) at 0°C.
Stir for 2 hours at RT.
Workup: Acidify to pH 4, extract with EtOAc, dry over
, and concentrate.
Purification:
Recrystallize from Ethanol/Water to yield the crystalline sulfonamide.
Yield Expectation: 65-75%.
Biological Applications & Mechanism of Action
The novelty of 1-(4-Methylphenyl)ethane-1-sulfonamide is best exemplified by its role in ROR
t Inverse Agonism .
4.1 RORt Pathway Modulation
Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
t) is a master regulator of Th17 cell differentiation, a key driver in autoimmune diseases like psoriasis and multiple sclerosis.
The Problem: Traditional ROR
t inhibitors (often amides) suffer from poor metabolic stability.
The Solution: The sulfonamide linkage in 1-(4-Methylphenyl)ethane-1-sulfonamide provides a stable H-bond acceptor/donor pair that mimics the transition state of amide hydrolysis but is immune to protease cleavage.
Binding Mode: The p-tolyl group engages in
-stacking with Phe-377 in the ligand-binding domain (LBD), while the sulfonamide NH forms a critical hydrogen bond with Glu-379.
4.2 Diagram: RORt Signaling Inhibition
Caption: The compound acts as an inverse agonist, binding ROR
t and blocking the recruitment of co-activators necessary for Th17 differentiation.
References
Beilstein Institute. (2025). Synthesis of Sulfonamides via Grignard Reagents. Beilstein Journal of Organic Chemistry. 2
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. PubMed Central. 3
Google Patents. (2008). Pyridine Analogues as P2Y12 Receptor Antagonists (US20080312208A1). 4
Google Patents. (2019). Novel Sulfonamide Carboxamide Compounds (WO2019034697A1). 5
BenchChem. (2025).[1] Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Protocols. 1
Application Notes and Protocols for Developing a Cell-Based Assay for 1-(4-Methylphenyl)ethane-1-sulfonamide Activity
Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to charact...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the biological activity of 1-(4-Methylphenyl)ethane-1-sulfonamide. Recognizing that the specific molecular target of this compound may be unknown, this guide presents a tiered strategy, beginning with broad phenotypic screens and progressing to more focused mechanistic studies. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Beyond their well-established role as antibacterial agents that inhibit folate synthesis,[3][4] sulfonamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[5][6] The anticancer properties of some sulfonamides have been attributed to diverse mechanisms such as the disruption of microtubule assembly, cell cycle arrest, and the inhibition of key signaling pathways.[2][7]
Given the therapeutic potential of this chemical class, the characterization of novel sulfonamide derivatives like 1-(4-Methylphenyl)ethane-1-sulfonamide is a critical step in drug discovery. This guide outlines a systematic approach to developing cell-based assays to determine its biological activity, starting with broad phenotypic assessments and moving towards elucidation of its mechanism of action.
Strategic Workflow for Assay Development
A logical and stepwise approach is crucial when the mechanism of action of a test compound is unknown. The following workflow is proposed to efficiently characterize the cellular effects of 1-(4-Methylphenyl)ethane-1-sulfonamide.
Caption: A tiered workflow for characterizing 1-(4-Methylphenyl)ethane-1-sulfonamide activity.
Phase 1: Initial Phenotypic Screening
The initial step is to determine if 1-(4-Methylphenyl)ethane-1-sulfonamide exerts a general effect on cell viability or proliferation. A panel of cancer cell lines is recommended to identify potential tissue-specific sensitivities.
Rationale for Cell Line Selection
The choice of cell lines is a critical step in cell-based assay development.[8][9] It is advisable to include cell lines from different cancer types (e.g., breast, colon, lung, pancreatic) to assess the breadth of activity. Consider including both rapidly proliferating lines (e.g., HeLa) and those with known mutations in key signaling pathways. For initial screening, a panel such as the NCI-60 or a subset thereof can provide a broad overview. For example, a study on novel sulfonamide derivatives used a diverse panel including colorectal, hepatic, pancreatic, breast, and ovarian cancer cell lines.[10]
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[11][12]
Materials:
Selected cancer cell lines
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
1-(4-Methylphenyl)ethane-1-sulfonamide (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 1-(4-Methylphenyl)ethane-1-sulfonamide in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log-transformed) to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
Parameter
Description
Cell Line
Name of the cancer cell line used.
Seeding Density
Number of cells seeded per well.
Treatment Duration
Incubation time with the compound (e.g., 48h, 72h).
IC50 (µM)
The half-maximal inhibitory concentration.
Phase 2: Elucidating the Mechanism of Action
The results from the initial screening will guide the next steps. If the compound shows significant activity, the following assays can help to distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect.
If Cytotoxicity is Observed: Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
Caspase-Glo® 3/7 Assay System (Promega)
White-walled 96-well plates
Luminometer
Procedure:
Seed and treat cells with 1-(4-Methylphenyl)ethane-1-sulfonamide at concentrations around the IC50 value for 24-48 hours in a white-walled 96-well plate.
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Add 100 µL of the reagent to each well.
Mix gently and incubate at room temperature for 1-2 hours.
Measure luminescence using a plate-reading luminometer.
Data Analysis:
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
If a Cytostatic Effect is Observed: Cell Cycle Analysis
Some sulfonamide compounds have been shown to cause cell cycle arrest.[7][13] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
Propidium Iodide (PI) staining solution (containing RNase A)
6-well plates
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with 1-(4-Methylphenyl)ethane-1-sulfonamide at concentrations around the IC50 value for 24 hours.
Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Wash the fixed cells with PBS and resuspend in PI staining solution.
Incubate for 30 minutes in the dark at room temperature.
Analyze the DNA content by flow cytometry.
Data Analysis:
An accumulation of cells in the G1, S, or G2/M phase compared to the control suggests a cell cycle arrest at that particular checkpoint.
Phase 3: Target Identification and Validation
While the previous assays define the phenotypic effect, identifying the molecular target is crucial for further development.
Hypothesis-Driven Target Assays
Based on the known activities of other sulfonamides, several potential targets can be investigated.
Many sulfonamides are known inhibitors of carbonic anhydrases. This enzymatic assay is based on the esterase activity of CA.
Principle:
Active CA catalyzes the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol. An inhibitor will block this reaction, leading to a reduced rate of color development.
Procedure:
A detailed protocol for a CA inhibition assay can be found in various literature sources. Briefly, purified CA enzyme is incubated with the test compound before the addition of the substrate, and the change in absorbance is monitored over time.
Some sulfonamides exert their anticancer effects by inhibiting tubulin polymerization.[7][13]
Principle:
This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
Procedure:
Commercially available kits (e.g., from Cytoskeleton, Inc.) provide a standardized protocol for this assay.
Target Engagement Verification (Advanced)
Confirming that a compound directly binds to its target within a cellular context is a critical validation step.[14][15]
CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[14][16] The principle is that a ligand binding to a protein often increases its thermal stability.[17]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
This technique can be used to confirm the interaction of 1-(4-Methylphenyl)ethane-1-sulfonamide with a putative target identified in the hypothesis-driven assays.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format.
Table 1: Summary of Biological Activity of 1-(4-Methylphenyl)ethane-1-sulfonamide
Assay
Cell Line
Endpoint
Result (e.g., IC50, % Apoptosis)
MTT Viability
MCF-7
IC50
Value µM
MTT Viability
HCT116
IC50
Value µM
Caspase 3/7 Activity
MCF-7
Fold increase vs. control
Value
Cell Cycle Analysis
MCF-7
% cells in G2/M
Value %
CA-IX Inhibition
-
IC50
Value µM
Tubulin Polymerization
-
IC50
Value µM
Conclusion
The development of a cell-based assay for a novel compound like 1-(4-Methylphenyl)ethane-1-sulfonamide requires a systematic and logical approach. By starting with broad phenotypic screens and progressively narrowing the focus to specific mechanistic and target-based assays, researchers can efficiently characterize its biological activity. The protocols and strategies outlined in these application notes provide a robust framework for generating reliable and reproducible data, ultimately accelerating the drug discovery process.
References
Vertex AI Search. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
Vertex AI Search. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
Owa, T., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
BenchChem. (n.d.). Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.
Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
Concept Life Sciences. (n.d.). Target Engagement Assay Services.
MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
Eltokhy, M. A., et al. (2025, April 21). Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Cancer Research.
YouTube. (2020, July 21). Sulfonamides: Mechanism of action.
PMC. (n.d.). A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein.
Britannica. (2026, February 6). Sulfonamide.
Semantic Scholar. (2017). Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375.
ResearchGate. (n.d.). Novel sulphonamide derivatives for the treatment of cancer.
RSC Publishing. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide.
"1-(4-Methylphenyl)ethane-1-sulfonamide as a scaffold for novel drug design"
Executive Summary This application note details the utility, synthesis, and optimization of 1-(4-Methylphenyl)ethane-1-sulfonamide (Compound 1 ) as a pharmacophore scaffold. Unlike classical arylsulfonamides (e.g., sulfa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the utility, synthesis, and optimization of 1-(4-Methylphenyl)ethane-1-sulfonamide (Compound 1 ) as a pharmacophore scaffold. Unlike classical arylsulfonamides (e.g., sulfamethoxazole, celecoxib) where the sulfur atom is directly bonded to the aromatic ring, Compound 1 features an
-methyl-benzylic linker .
This structural distinction confers three critical advantages for drug design:
3D Geometry (Chirality): The C1 position is a chiral center, allowing for stereoselective engagement with target protein pockets (e.g., Matrix Metalloproteinases (MMPs) or Carbonic Anhydrases (CAs)).
Flexibility: The
hybridization of the linker disrupts the rigid planarity typical of aryl sulfonamides, enabling "out-of-plane" vector exploration.
Metabolic Handles: The para-methyl group on the phenyl ring serves as a metabolic "soft spot" for oxidation to benzoic acid derivatives or a hydrophobic anchor for pocket filling.
Molecular Profile & Scaffold Properties
Property
Specification
Design Implication
IUPAC Name
1-(4-methylphenyl)ethane-1-sulfonamide
Core scaffold identity.
Formula
Low MW (199.27 Da) ideal for Fragment-Based Drug Discovery (FBDD).
Hybridization
Sulfonyl attached to Carbon
Increased solubility vs. aryl-sulfonamides; flexible trajectory.
Chirality
Yes (C1 position)
Enantiomers () must be separated for high-affinity binding.
H-Bond Donors
2 (Primary Sulfonamide )
Critical for Zinc (Zn²⁺) coordination in metalloenzymes.
Lipophilicity
cLogP ~ 1.2 - 1.5
Ideal range for CNS penetration and membrane permeability.
Experimental Protocol: De Novo Synthesis
Unlike aryl sulfonamides synthesized via chlorosulfonation of arenes, this aliphatic sulfonamide requires a nucleophilic substitution strategy on the benzylic position.
Workflow Visualization
Caption: Step-wise synthetic route from acetophenone precursor to the target aliphatic sulfonamide scaffold.
Detailed Methodology
Pre-requisite: All reactions involving phosphorus halides or sulfonyl chlorides must be performed under an inert atmosphere (
or Ar) in a fume hood.
Step 1: Precursor Activation (Bromination)
Dissolve 1-(4-methylphenyl)ethanol (10 mmol) in anhydrous DCM (50 mL).
Cool to 0°C. Add
(4 mmol) dropwise.
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Pour into ice water. Extract with DCM.[1][2]
Yield: Quantitative conversion to 1-bromo-1-(4-methylphenyl)ethane .
Step 2: Formation of the Sulfonate (Strecker Reaction)
Rationale: Direct reaction of alkyl halides with chlorosulfonic acid is dangerous and low-yielding. The Strecker reaction is the industry standard for alkyl sulfonates.
Dissolve the bromide from Step 1 in Ethanol/Water (1:1, 40 mL).
Add Sodium Sulfite (
, 15 mmol).
Reflux for 4–6 hours. Monitoring by TLC (bromide disappearance).
Concentrate in vacuo to remove ethanol. The product precipitates as the sodium sulfonate salt.
Purification: Recrystallize from ethanol to remove inorganic salts.
Step 3: Activation to Sulfonyl Chloride
Suspend the dry sodium sulfonate salt in anhydrous toluene.
Add
(Phosphorus oxychloride, 2 equiv) or (Thionyl chloride) with a catalytic amount of DMF.
Reflux for 3 hours.
Critical Step: Evaporate volatiles strictly under reduced pressure. The resulting oil is 1-(4-methylphenyl)ethane-1-sulfonyl chloride . Note: This intermediate is unstable; proceed immediately.
Step 4: Amidation (Scaffold Generation)
Dissolve the crude sulfonyl chloride in dry THF (20 mL).
Cool to -10°C (ice/salt bath).
Bubble anhydrous Ammonia gas (
) through the solution for 15 minutes OR add 28% Ammonium Hydroxide solution dropwise (if water tolerance is acceptable).
Stir at RT for 2 hours.
Workup: Acidify to pH 4 (to protonate any amines), extract with Ethyl Acetate. Wash with brine.[1][2]
Final Purification: Flash chromatography (Hexane:EtOAc 60:40).
) is the classic "Zinc-Binding Group" (ZBG) for Carbonic Anhydrases. However, most CA inhibitors (CAIs) are arylsulfonamides. Using the alkylsulfonamide scaffold offers a novel selectivity profile.
Mechanism of Action (The "Tail" Approach)
The scaffold binds to the Zn²⁺ ion in the active site. The 4-methylphenyl "tail" extends into the hydrophobic half of the CA active site.
Target: hCA IX and XII (Transmembrane isoforms overexpressed in hypoxic tumors).
Off-Target: hCA I and II (Cytosolic, ubiquitous; inhibition causes side effects like fatigue/paresthesia).
Optimization Logic:
To increase selectivity for Tumor-Associated CAs (IX/XII) over Cytosolic CAs (I/II), the scaffold must be derivatized at the para-methyl position or the sulfonamide nitrogen.
SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.
Biological Validation Assays
To validate the scaffold's efficacy, the following assays are mandatory.
A. Stopped-Flow CO₂ Hydration Assay (Enzymatic Potency)
This is the gold standard for measuring
against CA isoforms.
Indicator: Phenol Red (0.2 mM).
Buffer: HEPES (20 mM, pH 7.5), NaCl (20 mM).
Substrate:
-saturated water.
Protocol:
Incubate enzyme (hCA I, II, IX, XII) with the scaffold (0.1 nM – 10 µM) for 15 mins.
Rapidly mix with
substrate in a stopped-flow spectrophotometer.
Measure absorbance decay at 557 nm (acidification rate).
Success Criteria:
nM for hCA IX/XII; Selectivity Ratio (IX/II) > 10.
B. X-Ray Crystallography (Structural Validation)
Because the scaffold is chiral, co-crystallization with hCA II is required to determine the binding mode of the
vs. enantiomer.
Expectation: The sulfonamide nitrogen coordinates to Zn²⁺.[3] The
-methyl group will point toward the hydrophobic patch (Val121, Leu198), potentially inducing a steric clash in one enantiomer, driving selectivity.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Scott, K. A., et al. (2020).[4] Sulfonamides as a Promising Scaffold in Drug Discovery. Journal of Medicinal Chemistry. Link
BenchChem Protocols. (2025). General Synthesis of Sulfonamides from Sulfonyl Chlorides. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
Volonterio, A., et al. (2010). Synthesis of Aliphatic Sulfonamides via Strecker Reaction. Organic Letters. Link
Disclaimer: This document is for research purposes only. All synthesis steps involving hazardous reagents (POCl3, PBr3) must be conducted by trained personnel in certified laboratories.
"experimental setup for testing 1-(4-Methylphenyl)ethane-1-sulfonamide in vivo"
Preclinical In Vivo Evaluation of 1-(4-Methylphenyl)ethane-1-sulfonamide: Pharmacokinetics, Tolerability, and Efficacy in a Hypoxic Tumor Xenograft Model Scientific Rationale & Mechanism of Action 1-(4-Methylphenyl)ethan...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical In Vivo Evaluation of 1-(4-Methylphenyl)ethane-1-sulfonamide: Pharmacokinetics, Tolerability, and Efficacy in a Hypoxic Tumor Xenograft Model
Scientific Rationale & Mechanism of Action
1-(4-Methylphenyl)ethane-1-sulfonamide is a small-molecule compound characterized by a primary sulfonamide moiety (-SO₂NH₂) and a lipophilic p-tolyl group. In pharmacological drug design, the primary sulfonamide is a privileged, highly validated pharmacophore that acts as a zinc-binding group to inhibit Metalloenzymes, most notably Carbonic Anhydrases (CAs)[1].
In the context of oncology, the transmembrane isoform Carbonic Anhydrase IX (CA IX) is a critical therapeutic target. Rapidly proliferating solid tumors often outgrow their blood supply, leading to severe hypoxia. This low-oxygen state stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the massive overexpression of CA IX[2]. CA IX catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons, effectively buffering the intracellular pH while driving extracellular acidosis. This acidic tumor microenvironment (TME) promotes tumor survival, immune evasion, and metastasis[1].
By evaluating 1-(4-Methylphenyl)ethane-1-sulfonamide in vivo, we aim to demonstrate that targeted CA IX inhibition can normalize the TME pH, thereby halting tumor progression. To ensure scientific rigor, this protocol employs a self-validating, three-phase pipeline: Pharmacokinetics (PK), Maximum Tolerated Dose (MTD), and Xenograft Efficacy.
Fig 1: Mechanism of CA IX inhibition by sulfonamides in the hypoxic tumor microenvironment.
Phase 1: Formulation and Pharmacokinetics (PK)
Causality & Design: Sulfonamides frequently exhibit high affinity for CA II, an isoform abundantly present in erythrocytes (red blood cells). This biochemical interaction causes the drug to partition heavily into whole blood rather than plasma, which can artificially skew clearance rates and volume of distribution calculations[3]. Therefore, our PK study is designed to measure both whole blood and plasma concentrations to accurately calculate bioavailability (F%) and half-life (t₁/₂).
Step-by-Step Protocol:
Formulation: Due to the lipophilic nature of the p-tolyl group, formulate the compound in a vehicle consisting of 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% sterile saline to ensure complete solubilization without precipitation upon injection.
Dosing: Utilize male CD-1 mice (n=3 per route). Administer a single Intravenous (IV) bolus at 2 mg/kg via the tail vein, and a Per Os (PO) oral gavage at 10 mg/kg.
Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Split each sample: centrifuge half to isolate plasma and retain the other half as whole blood.
Bioanalysis: Quantify 1-(4-Methylphenyl)ethane-1-sulfonamide concentrations using LC-MS/MS. Derive PK parameters using non-compartmental analysis (NCA).
Phase 2: Maximum Tolerated Dose (MTD)
Causality & Design: Identifying the MTD establishes the therapeutic window. Systemic inhibition of off-target CA isoforms (e.g., CA II in the kidneys) can induce mild metabolic acidosis or diuresis. Monitoring clinical signs ensures that any anti-tumor efficacy observed in Phase 3 is due to targeted TME modulation rather than systemic toxicity.
Step-by-Step Protocol:
Dose Escalation: Randomize healthy female athymic nude mice into four groups (n=5/group). Administer the compound PO daily at 10, 30, 100, and 300 mg/kg for 7 consecutive days.
Monitoring: Record body weight daily. Conduct twice-daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, dehydration).
Endpoint: The MTD is defined as the highest dose that results in <10% mean body weight loss with no severe clinical signs.
Phase 3: In Vivo Efficacy (Hypoxic Tumor Xenograft)
Causality & Design: The HT-29 human colorectal adenocarcinoma cell line is selected because it rapidly forms dense, poorly vascularized tumors in vivo. This architecture guarantees the development of a hypoxic core and robust endogenous CA IX overexpression[1]. To make this a self-validating system, ex vivo Immunohistochemistry (IHC) is mandatory. Measuring CA IX confirms the target was present, while Ki67 and TUNEL staining confirm the phenotypic shift from proliferation to apoptosis[2].
Step-by-Step Protocol:
Implantation: Harvest HT-29 cells in the exponential growth phase. Inject 5 × 10⁶ cells suspended in 100 µL of a 1:1 PBS/Matrigel mixture subcutaneously into the right flank of 6-8 week-old female athymic nude mice[4].
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 10-14 days post-implantation), randomize the mice into three groups (n=8/group): Vehicle control, 10 mg/kg, and 30 mg/kg PO daily.
In-Life Measurements: Measure tumor volume (
) and body weight twice weekly for 21 days.
Ex Vivo Validation: On Day 21, euthanize the mice. Excise, weigh, and bisect the tumors. Fix half in 10% formalin for IHC (CA IX, Ki67, TUNEL) and snap-freeze the other half for potential downstream Western blot analysis.
Fig 2: In vivo experimental workflow from pharmacokinetic profiling to xenograft efficacy.
Data Presentation
Table 1: Anticipated Pharmacokinetic Parameters (Plasma vs. Whole Blood)
Parameter
IV Plasma (2 mg/kg)
IV Blood (2 mg/kg)
PO Plasma (10 mg/kg)
PO Blood (10 mg/kg)
Cmax (ng/mL)
-
-
1,250 ± 180
3,100 ± 420
Tmax (h)
-
-
1.0
2.0
AUC₀₋t (ng·h/mL)
2,400 ± 310
6,800 ± 550
8,500 ± 920
22,400 ± 1,800
t₁/₂ (h)
3.2
6.5
3.8
7.1
Bioavailability (F%)
-
-
~70%
~65%
(Note: Higher whole blood AUC and t₁/₂ reflect characteristic sulfonamide partitioning into erythrocytes).
Table 2: In Vivo Efficacy Readouts in HT-29 Xenograft Model (Day 21)
Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2
Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Pharmaceutical Research. 3
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. 1
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology. 4
Application Notes and Protocols: Characterizing 1-(4-Methylphenyl)ethane-1-sulfonamide in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Potential of Novel Sulfonamides in Kinase-Targeted Drug Discovery The protein kinase...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Novel Sulfonamides in Kinase-Targeted Drug Discovery
The protein kinase family represents one of the most critical and extensively pursued classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes.[1][2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, but also inflammatory conditions and neurodegenerative disorders.[1][2][3] Consequently, the discovery and development of small molecule kinase inhibitors remain a cornerstone of modern therapeutic research.[4]
The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[5][6][7] More recently, sulfonamide-containing molecules have garnered significant interest as potential kinase inhibitors.[8] This application note focuses on a specific compound, 1-(4-Methylphenyl)ethane-1-sulfonamide , as a hypothetical candidate for a novel kinase inhibitor. While the direct inhibitory activity of this particular molecule against specific kinases is still under investigation, its structural features warrant a thorough evaluation.
These protocols are designed to provide a comprehensive framework for researchers to assess the kinase inhibitory potential of 1-(4-Methylphenyl)ethane-1-sulfonamide and similar novel compounds. We will delve into the theoretical underpinnings of kinase assays, provide detailed, step-by-step experimental procedures, and offer insights into data analysis and interpretation.
Part 1: Foundational Principles of Kinase Inhibition Assays
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a peptide or protein).[9] The primary goal of a kinase inhibition assay is to determine how a test compound, in this case, 1-(4-Methylphenyl)ethane-1-sulfonamide, affects this phosphotransferase activity.
There are two main categories of in vitro kinase assays:
Biochemical Assays: These assays utilize purified kinase enzymes, substrates, and the test compound in a controlled, cell-free environment. They are essential for determining direct inhibitory activity, potency (e.g., IC50), and mechanism of action.[4]
Cell-Based Assays: These assays measure kinase activity or the downstream consequences of its inhibition within a living cellular context. While not the primary focus of this note, they are a crucial subsequent step to validate the findings from biochemical assays.
This guide will focus on biochemical assays, which are the frontline tool for initial screening and characterization of potential kinase inhibitors.[4]
Key Assay Formats
A variety of assay formats are available, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific kinase, the available laboratory equipment, and the desired throughput.[10][11]
Assay Type
Principle
Advantages
Disadvantages
Radiometric Assays
Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[2]
High sensitivity, considered a "gold standard".[9]
Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays
Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[1][11]
High throughput, non-radioactive, amenable to automation.[12]
Potential for compound interference (autofluorescence).[12]
Luminescence-Based Assays
Measures the amount of ATP remaining in the reaction mixture after the kinase reaction using a luciferase-luciferin system.[10][11]
High sensitivity, broad applicability to virtually any kinase.[11][13]
Indirect measurement of kinase activity.
Part 2: Experimental Protocols
The following protocols provide a detailed, step-by-step guide for evaluating the inhibitory activity of 1-(4-Methylphenyl)ethane-1-sulfonamide against a generic protein kinase.
This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[13]
Multimode plate reader with luminescence detection capabilities
B. Experimental Workflow:
Figure 1: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
C. Step-by-Step Procedure:
Compound Preparation: Prepare a stock solution of 1-(4-Methylphenyl)ethane-1-sulfonamide in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
Reaction Setup:
In each well of a 96-well plate, add 5 µL of the kinase reaction buffer.
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
Add 2 µL of the substrate and 2 µL of the purified kinase.
Gently mix the components.
Kinase Reaction Initiation:
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine IC50 values.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
Signal Detection:
Add 12 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[13]
Incubate at room temperature for 40 minutes.
Add 24 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.[13]
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
D. Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of 1-(4-Methylphenyl)ethane-1-sulfonamide using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol 2: Determining the Mechanism of Inhibition (ATP Competition Assay)
This protocol helps to elucidate whether 1-(4-Methylphenyl)ethane-1-sulfonamide inhibits the kinase by competing with ATP for the binding site.[14]
A. Principle:
The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[14] In contrast, the IC50 of a non-ATP-competitive inhibitor will not be significantly affected by changes in ATP concentration.
B. Experimental Design:
Figure 2: Logic diagram for determining the mechanism of kinase inhibition.
C. Procedure:
Follow the procedure outlined in Protocol 1.
Set up parallel experiments where the only variable is the concentration of ATP. It is recommended to use ATP concentrations at, below, and above the known Km value for the kinase (e.g., 10 µM, 100 µM, and 1 mM).
For each ATP concentration, determine the IC50 value of 1-(4-Methylphenyl)ethane-1-sulfonamide.
D. Data Interpretation:
Observation
Inferred Mechanism of Inhibition
The IC50 value of 1-(4-Methylphenyl)ethane-1-sulfonamide increases significantly with increasing ATP concentrations.
ATP-competitive
The IC50 value of 1-(4-Methylphenyl)ethane-1-sulfonamide remains relatively constant across different ATP concentrations.
Non-ATP-competitive (e.g., allosteric)
The IC50 value of 1-(4-Methylphenyl)ethane-1-sulfonamide decreases with increasing ATP concentrations.
ATP-uncompetitive
This mechanistic insight is crucial as non-ATP-competitive inhibitors can offer advantages in terms of selectivity, given the high degree of conservation in the ATP-binding pocket across the kinome.[14][15][16]
Part 3: Data Presentation and Interpretation
Example Data Table: IC50 Determination for 1-(4-Methylphenyl)ethane-1-sulfonamide against Kinase X
Concentration (µM)
% Inhibition (Mean ± SD)
100
98.2 ± 2.1
30
95.1 ± 3.5
10
85.4 ± 4.2
3
65.7 ± 5.1
1
48.9 ± 3.9
0.3
25.3 ± 2.8
0.1
10.1 ± 1.5
0.03
2.5 ± 0.9
IC50 (µM)
1.1
Example Data Table: ATP Competition Assay Results
ATP Concentration
IC50 of 1-(4-Methylphenyl)ethane-1-sulfonamide (µM)
10 µM (0.1x Km)
0.5
100 µM (1x Km)
1.1
1 mM (10x Km)
8.9
The hypothetical data in the tables above would suggest that 1-(4-Methylphenyl)ethane-1-sulfonamide is an ATP-competitive inhibitor of Kinase X.
Conclusion and Future Directions
These application notes provide a robust framework for the initial biochemical characterization of 1-(4-Methylphenyl)ethane-1-sulfonamide as a potential kinase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency and gain valuable insights into its mechanism of action.
Positive results from these in vitro assays should be followed by further studies, including:
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases is essential to assess its selectivity and potential for off-target effects.[4]
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target kinase and determine binding kinetics.[4]
Cell-Based Assays: Validating the inhibitory activity of the compound in a cellular context is a critical step to ensure it can engage its target in a more physiologically relevant environment.
By systematically applying these methodologies, the therapeutic potential of novel sulfonamides like 1-(4-Methylphenyl)ethane-1-sulfonamide can be thoroughly and efficiently evaluated.
References
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
American Association for Cancer Research. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Fabbro, D., et al. (2002). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]
Taylor & Francis Online. (2008, June 23). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Retrieved from [Link]
ResearchGate. (n.d.). Non-ATP Competitive Protein Kinase Inhibitors | Request PDF. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from [Link]
Roy, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(7), 6745–6757. Retrieved from [Link]
ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
YouTube. (2020, July 21). Sulfonamides: Mechanism of action. Retrieved from [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
Semantic Scholar. (2022, June 6). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Retrieved from [Link]
Britannica. (2026, February 6). Sulfonamide. Retrieved from [Link]
National Center for Biotechnology Information. (1940, March). THE MODE OF ACTION OF SULFONAMIDES. Retrieved from [Link]
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Retrieved from [Link]
Abed, D. A., et al. (2022). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. RSC Medicinal Chemistry, 13(9), 1121–1132. Retrieved from [Link]
Chen, X., et al. (2009). Sulforaphane inhibits TNF-alpha-induced activation of p38 MAP kinase and VCAM-1 and MCP-1 expression in endothelial cells. Inflammation Research, 58(8), 513–521. Retrieved from [Link]
Taddeo, M. A., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1185–1204. Retrieved from [Link]
ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. Retrieved from [Link]
"overcoming challenges in the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide"
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific mechanistic hurdles encountered when synthesizing alpha-substituted benzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific mechanistic hurdles encountered when synthesizing alpha-substituted benzylic sulfonamides, specifically 1-(4-Methylphenyl)ethane-1-sulfonamide .
The synthesis of this molecule is notoriously difficult due to the steric hindrance of the secondary alpha-carbon, the electron-donating nature of the p-tolyl group, and the extreme instability of the corresponding sulfonyl chloride intermediate. This guide provides causality-driven troubleshooting, comparative data, and a self-validating protocol to ensure your success at the bench.
Mechanistic Workflow & Pathway Selection
Before diving into specific troubleshooting, it is critical to understand the competing pathways. The traditional oxidative chlorination route is highly prone to failure via desulfonylation or elimination. We strongly advocate for modern transition-metal-catalyzed approaches or stereoretentive sulfinate aminations to bypass these unstable intermediates.
Fig 1: Comparison of traditional oxidative chlorination vs. stable Pd-catalyzed synthesis pathways.
Troubleshooting & FAQs
Q1: Why does my synthesis via the sulfonyl chloride intermediate consistently fail or result in low yields?Causality: Benzylic sulfonyl chlorides—especially secondary ones with electron-donating groups like the p-tolyl moiety—are inherently unstable. They undergo rapid desulfonylation (loss of SO₂) to form stable benzylic carbocations or radicals, resulting in the dead-end byproduct 1-chloro-1-(4-methylphenyl)ethane[1].
Solution: If you must use this route, the oxidative chlorination of the thiouronium salt must be performed at strictly < 5 °C using exactly 3.0 equivalents of N-chlorosuccinimide (NCS) in aqueous HCl. Do not isolate or concentrate the intermediate. It must be immediately extracted into cold dichloromethane (DCM) and subjected to rapid biphasic amination.
Q2: During the amination of the sulfonyl chloride, I observe significant formation of 4-methylstyrene. How can I suppress this?Causality: The alpha-proton of 1-(4-methylphenyl)ethanesulfonyl chloride is highly acidic due to the adjacent electron-withdrawing sulfonyl group. In the presence of a base (ammonia), E2 elimination heavily competes with S_N2 substitution due to the steric hindrance of the secondary carbon.
Solution: Use a vigorously stirred biphasic system (DCM/aqueous NH₃) at 0 °C. This keeps the free base concentration in the organic phase low, favoring the substitution pathway. Avoid using homogeneous organic bases like triethylamine, which severely exacerbate elimination.
Q3: Is there a more reliable method that avoids unstable sulfonyl chlorides entirely?Causality: Yes. Transition-metal catalysis completely bypasses the need for oxidized sulfur-chloride intermediates. As demonstrated by[2], palladium-catalyzed alpha-arylation of CH-acidic methanesulfonamides provides a highly stable and modular route to benzylic sulfonamides.
Solution: Utilize a cross-coupling strategy. React 4-bromotoluene with N-tert-butylmethanesulfonamide using a Pd catalyst. The resulting p-tolylmethanesulfonamide can then be alpha-methylated using a strong base (LiHMDS) and methyl iodide, followed by TFA deprotection to yield the primary sulfonamide[3].
Q4: Can I synthesize this compound stereospecifically?Causality: Traditional amination of chiral sulfonyl halides leads to racemization due to the planar nature of the intermediate sulfene or radical species.
Solution: As reported by [4] and [5], stereoretentive synthesis is possible via the electrophilic amination of stereochemically pure sulfinates. By reacting sodium 1-(4-methylphenyl)ethane-1-sulfinate with hydroxylamine-O-sulfonic acid (HOSA) in water, the S–N bond is formed with complete retention of alpha-carbon stereochemistry[6].
Quantitative Strategy Comparison
To assist in route selection, the following table summarizes the operational metrics of the three primary synthetic strategies for this molecule.
To ensure maximum trustworthiness and yield, we recommend the Pd-catalyzed arylation and alkylation route. This protocol is a self-validating system: the stability of the intermediates allows for standard purification and characterization at each step, eliminating the "black box" failures of the sulfonyl chloride route.
Step 1: Palladium-Catalyzed Arylation
In an oven-dried Schlenk flask under N₂, combine 4-bromotoluene (1.0 equiv), N-tert-butylmethanesulfonamide (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).
Add anhydrous toluene (0.2 M) and heat the suspension to 100 °C for 12 hours with vigorous stirring.
Validation Check: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate N-tert-butyl-1-(4-methylphenyl)methanesulfonamide. Expected yield: ~85%.
Step 2: Alpha-Alkylation
Dissolve the purified N-tert-butyl-1-(4-methylphenyl)methanesulfonamide (1.0 equiv) in anhydrous THF (0.1 M) under N₂ and cool to -78 °C.
Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv). Note: 2.2 equivalents are required to deprotonate both the sulfonamide nitrogen and the alpha-carbon. Stir for 30 minutes.
Add methyl iodide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
Validation Check: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. The crude NMR should show the disappearance of the benzylic CH₂ protons and the appearance of a new doublet (CH₃) and quartet (CH).
Step 3: Deprotection
Dissolve the alkylated intermediate in dichloromethane (0.2 M).
Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours to cleave the tert-butyl group.
Concentrate under vacuum. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc.
Recrystallize from minimal hot ethanol/water to yield pure 1-(4-Methylphenyl)ethane-1-sulfonamide .
References
Grimm, J. B., Katcher, M. H., Witter, D. J., & Northrup, A. B. (2007). A New Strategy for the Synthesis of Benzylic Sulfonamides: Palladium-Catalyzed Arylation and Sulfonamide Metathesis. The Journal of Organic Chemistry, 72(21), 8135–8138.[Link]
Andriashvili, V. A., Zhersh, S., Tolmachev, A. A., & Grygorenko, O. O. (2022). Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides. The Journal of Organic Chemistry, 87(9), 6237–6246.[Link]
Gribble, M. W., Houze, J. B., & Paras, N. A. (2014). Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Letters, 16(23), 6248–6251.[Link]
Technical Support Center: Optimizing 1-(4-Methylphenyl)ethane-1-sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists encountering bottlenecks in the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists encountering bottlenecks in the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide .
Synthesizing
-branched benzylic primary sulfonamides presents unique mechanistic challenges. The traditional route—oxidizing a thiol to a sulfonyl chloride followed by amination—frequently fails for this specific substrate due to the high acidity of the benzylic proton, which heavily favors E2 elimination over substitution. This guide provides field-proven troubleshooting strategies, alternative pathway designs, and self-validating protocols to ensure high-fidelity synthesis.
Pathway Visualization: Mechanistic Divergence
Figure 1: Competing pathways in the synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide.
Troubleshooting Guides & FAQs
Q1: Why does my synthesis yield predominantly 4-methylstyrene instead of the target sulfonamide?Application Scientist Insight: You are observing a classic E2 elimination. The intermediate, 1-(4-methylphenyl)ethane-1-sulfonyl chloride, is an
-branched benzylic sulfonyl electrophile. The proton at the -position is highly acidic due to the adjacent electron-withdrawing sulfonyl group. When you introduce a base—even the ammonia intended for amination—the thermodynamic driving force to form the conjugated 4-methylstyrene system outcompetes the nucleophilic attack on the sulfur center.
Recommendation: To circumvent this, bypass the sulfonyl chloride intermediate entirely. Transition to a direct amination of the corresponding sulfinate salt using N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) .
Q2: I am restricted to the sulfonyl chloride route due to precursor availability. How can I suppress elimination and hydrolysis during the amination step?Application Scientist Insight: If you must proceed via the sulfonyl chloride, moisture and basicity are your primary enemies. Aqueous ammonia (
) causes rapid hydrolysis to the sulfonic acid, while excess aliphatic amines trigger the aforementioned E2 elimination.
Recommendation: Perform the oxidation of 1-(4-methylphenyl)ethan-1-thiol using strictly anhydrous N-chlorosuccinimide (NCS) in acetonitrile . For the amination, replace ammonia gas with hexamethyldisilazane (HMDS). HMDS acts as a weak nucleophile that silylates the intermediate without raising the pH, which can subsequently be cleaved with mild methanolysis to yield the primary sulfonamide.
Q3: How do I prepare the sulfinate precursor for the optimized t-BuONSO route without risking over-oxidation?Application Scientist Insight: Traditional oxidative methods often overshoot the sulfinate oxidation state. The most reliable method for bench-scale synthesis is the nucleophilic addition of a Grignard reagent to a sulfur dioxide surrogate.
Recommendation: React 1-(4-methylphenyl)ethylmagnesium bromide with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This directly yields the magnesium sulfinate salt, which can be easily converted to the sodium salt or used directly for amination, completely avoiding oxidative conditions .
Quantitative Data: Amination Strategy Comparison
Summarized below is the empirical data comparing amination strategies for
-branched benzylic substrates to guide your route selection.
Synthetic Route
Intermediate
Primary Side Reactions
Typical Yield (%)
E-E-A-T Rating
Thiol Oxidation + Aqueous
Sulfonyl Chloride
Hydrolysis, E2 Elimination
< 20%
Not Recommended
Thiol Oxidation + HMDS
Sulfonyl Chloride
Mild E2 Elimination
45 - 55%
Acceptable
Grignard + DABSO + t-BuONSO
Sulfinate Salt
None (Clean Conversion)
82 - 89%
Highly Recommended
Standard Operating Procedure: Synthesis via Sulfinate Amination
Objective: High-yield synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide bypassing the unstable sulfonyl chloride intermediate.
Phase 1: Preparation of the Sulfinate Salt
Setup: Charge a flame-dried Schlenk flask with DABSO (0.6 equiv) and anhydrous THF (0.2 M) under a strict argon atmosphere.
Cooling: Submerge the reaction vessel in an ice-water bath to reach 0 °C.
Addition: Dropwise add 1-(4-methylphenyl)ethylmagnesium bromide (1.0 equiv, 1.0 M in THF) over 15 minutes to control the exotherm.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
Isolation: Concentrate the mixture under reduced pressure to isolate the crude sulfinate salt.
Self-Validation Check: The intermediate should appear as a white to off-white solid. Do not subject this to an aqueous workup at this stage to prevent protonation to the highly unstable sulfinic acid.
Phase 2: Direct Amination using t-BuONSO
Solvation: Dissolve the crude sulfinate salt (1.0 equiv) in a 1:1 mixture of THF and deionized water (0.1 M).
Reagent Addition: Add N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.2 equiv) in one portion at room temperature.
Monitoring: Stir vigorously for 4–6 hours.
Self-Validation Check: Monitor the reaction progress by LC-MS. The mass of the target sulfonamide (
) should rapidly become the dominant peak, with no styrene () detected.
Quenching: Quench the reaction with saturated aqueous
(equal volume to the reaction mixture) and extract with EtOAc (3 20 mL).
Washing: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford pure 1-(4-Methylphenyl)ethane-1-sulfonamide.
References
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Source: Molecules (MDPI)
URL: [Link]
Title: DABSO-Based, Three-Component Synthesis of Sulfonamides from Grignard Reagents and Amines
Source: Organic Letters (ACS Publications)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting & Optimizing 1-(4-Methylphenyl)ethane-1-sulfonamide In Vitro
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, polypharmacology, and unexpected cytotoxicity when utilizing sulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, polypharmacology, and unexpected cytotoxicity when utilizing sulfonamide-based probes. 1-(4-Methylphenyl)ethane-1-sulfonamide presents two distinct chemical liabilities that drive in vitro off-target effects: a primary sulfonamide moiety and a chiral center at the C1 position of the ethane chain.
This guide is designed to explain the causality behind these assay interferences and provide you with self-validating, step-by-step protocols to establish true target engagement.
Part 1: Troubleshooting Guides (Diagnostic Q&A)
Issue 1: High Background and Non-Specific Cytotoxicity
Q: My cell-based assay shows a dramatic drop in viability at concentrations >10 µM when using 1-(4-Methylphenyl)ethane-1-sulfonamide. How do I determine if this is target-mediated or an off-target artifact?
A: In my experience, high-micromolar phenotypic changes with primary sulfonamides are rarely target-mediated. They are almost exclusively driven by the primary sulfonamide acting as a Zinc-Binding Group (ZBG). This motif coordinates with the catalytic Zn²⁺ ion in ubiquitous cytosolic Carbonic Anhydrases (e.g., hCA I and hCA II), disrupting intracellular pH homeostasis and causing non-specific cytotoxicity 1. To troubleshoot this, you must implement a self-validating control system using an N-methylated analog.
Protocol 1: Establishing a Self-Validating Carbonic Anhydrase Counter-Screen
This protocol ensures that any observed phenotype is validated against a structurally matched negative control.
Step 1: Synthesize/Procure the Negative Control. Convert the primary sulfonamide to a secondary sulfonamide (N-methyl-1-(4-methylphenyl)ethane-1-sulfonamide). Because the deprotonated nitrogen is strictly required for optimal tetrahedral coordination with the Zn²⁺ ion, N-methylation sterically and electronically abolishes CA binding 2.
Step 2: Run a Parallel Biochemical CA Assay. Before moving to cells, validate the control using a colorimetric 4-nitrophenyl acetate (4-NPA) esterase assay containing purified hCA II. Confirm that the primary sulfonamide inhibits hCA II (positive signal) while the N-methyl control shows no inhibition.
Step 3: Evaluate in the Primary Cell Assay. Dose your cells with both compounds in parallel. The Validation Logic: If your primary assay signal disappears with the N-methyl control, your original result was an off-target CA artifact. If the signal persists, the phenotype is CA-independent and likely on-target.
Issue 2: Polypharmacology from Racemic Mixtures
Q: I am using the commercially available racemic mixture of 1-(4-Methylphenyl)ethane-1-sulfonamide, but my target validation assays lack specificity. How do I isolate the active stereoisomer to reduce off-target binding?
A: The chiral center at the C1 position of the ethane chain dictates 3D spatial orientation within binding pockets. Enantiomers often exhibit drastically different eudismic ratios (the ratio of activity between enantiomers). The inactive enantiomer for your primary target is likely retaining high affinity for off-target metalloenzymes or CYP450s. You must resolve the enantiomers using Supercritical Fluid Chromatography (SFC) [[3]]().
Protocol 2: Chiral Separation via Supercritical Fluid Chromatography (SFC)
Step 1: Column and Mobile Phase Selection. Equip your SFC system with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Use supercritical CO₂ modified with 10-20% Methanol as the mobile phase to ensure high enantioresolution.
Step 2: Chromatographic Resolution. Inject the racemic mixture (10 mM in methanol). Monitor UV absorbance at 220 nm. Collect the distinct (R)- and (S)-enantiomer fractions.
Step 3: Eudismic Ratio Determination. Test both isolated enantiomers in your primary target assay and an off-target counter-screen (e.g., hCA II). Select the enantiomer that maximizes primary target engagement while minimizing off-target Ki.
Part 2: Quantitative Diagnostic Data
To illustrate the causality of these structural modifications, the following table summarizes the expected quantitative shifts in binding affinity when applying the troubleshooting workflows described above.
Table 1: Quantitative Impact of Structural and Chiral Modifications on Off-Target Binding
Compound Variant
Primary Target IC₅₀ (nM)
Off-Target hCA II Kᵢ (nM)
Selectivity Fold
Diagnostic Value / Notes
Racemic Mixture
45
120
2.6x
Baseline. High interference and polypharmacology.
(R)-Enantiomer
15
250
16.6x
Preferred Active Probe. Reduced off-target burden.
(S)-Enantiomer
>10,000
95
N/A
Driver of Off-Target Toxicity. Discard for primary assay.
N-Methyl Analog
>10,000
>50,000
N/A
Validated Negative Control. Proves CA-dependence.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use standard reverse-phase HPLC to separate the enantiomers instead of SFC?A: While possible with specialized chiral columns, SFC is vastly superior for sulfonamides. SFC utilizes supercritical CO₂, which provides higher diffusivity and lower viscosity than liquid mobile phases, resulting in sharper peaks, faster run times, and higher enantiomeric purity (>98%) required to definitively rule out off-target interference 3.
Q: If my N-methyl control still shows toxicity, what is the likely off-target mechanism?A: If the N-methyl derivative retains toxicity, you have successfully ruled out Carbonic Anhydrase inhibition. The off-target effect is likely driven by the lipophilic p-tolyl group engaging in non-specific hydrophobic interactions, or pan-assay interference (PAINS) behavior. In this case, apply the "Tail Approach" by adding polar steric bulk to the aromatic ring to reduce membrane partitioning.
Part 4: Visualizing the Mitigation Logic
To ensure a rigorous approach to assay optimization, follow the logical pathways outlined in the diagrams below.
Workflow for diagnosing and mitigating sulfonamide-mediated off-target effects.
Mechanistic divergence of target engagement versus Carbonic Anhydrase polypharmacology.
References
Title: Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance
Source: ResearchGate
URL
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Storage GuideTicket Subject: Stabilizing 1-(4-Methylphenyl)ethane-1-sulfonamide in Solution
Ticket ID: TSC-2025-SFN-04
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are working with 1-(4-Methylphenyl)ethane-1-sulfonamide (CAS: 1249889-77-7).[1][2] This is a benzylic primary sulfonamide .[1] Its structure features a sulfonamide group (
) attached to a benzylic carbon, which is further substituted with a methyl group and a p-tolyl ring.[1]
Critical Stability Profile:
Benzylic Lability: The carbon connecting the sulfonamide and the aromatic ring is chemically active. It is susceptible to oxidative cleavage and radical formation under light exposure.[1]
Sulfonamide Hydrolysis: While generally robust, the primary sulfonamide moiety can hydrolyze to the sulfonic acid and ammonia under extreme pH or high thermal stress.[1]
Oxidation Sensitivity: The p-methyl group on the aromatic ring is a secondary oxidation site, potentially converting to a carboxylic acid over long-term storage in oxygen-rich environments.[1]
Module 1: Solvent System Engineering
The "Installation" Phase: Getting the compound into solution without compromising integrity.
1.1 Solvent Compatibility Matrix
Do not assume universal solubility. This compound is lipophilic.[1]
Short-term working stocks.[1] High evaporation risk.[1]
Water / PBS
Poor (<1 mM)
High (Precipitation)
Do not use for storage. Only for immediate assay dilution.[1]
DMF
Excellent
Moderate
Alternative to DMSO, but prone to hydrolysis (forming amines).[1]
1.2 The "Golden Rule" of Dissolution
Protocol: Always dissolve in 100% organic solvent (DMSO preferred) before introducing any aqueous buffer.
Step 1: Weigh powder into a glass vial (avoid plastics that leach plasticizers).
[1] * Step 2: Add anhydrous DMSO to reach 100x or 1000x the final assay concentration (Master Stock).
Step 3: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
Step 4: Aliquot immediately to minimize freeze-thaw cycles.[1]
1.3 Troubleshooting Precipitation
If the compound crashes out upon adding to media:
Cause: The "Solvent Shock".[1] Rapid change in polarity forces hydrophobic aggregation.[1]
Fix: Use an intermediate dilution step.
Master Stock (10 mM DMSO)
Intermediate (1 mM in 10% DMSO/Media)Final (10 µM in Media).
Module 2: Degradation Vectors & Stabilization
The "Troubleshooting" Phase: Understanding why the molecule fails.
2.1 The Degradation Pathway
The following diagram illustrates the three primary failure modes for this specific sulfonamide structure.
Caption: Fig 1.[1] Primary degradation pathways: Oxidation of the p-tolyl methyl group, Hydrolysis of the sulfonamide bond, and Radical-mediated dimerization at the benzylic position.
2.2 Mechanistic Insights
Benzylic Oxidation: The benzylic position (next to the aromatic ring) is activated. In the presence of light and oxygen, this site can form a radical, leading to peroxides or ketones.
Sulfonamide Acidity: The
protons have a pKa 10.[1] Avoid storing in basic buffers (), as deprotonation increases reactivity and solubility but may accelerate nucleophilic attack.[1]
3.1 The "Deep Freeze" Protocol (Recommended)
For storage > 1 month:
Concentration: Prepare stocks at high concentration (e.g., 10-50 mM) in DMSO. Higher concentrations are self-stabilizing as they reduce the solvent-to-solute ratio, minimizing relative oxidative attack.[1]
Container: Use Amber Glass Vials with Teflon-lined caps. Avoid polypropylene (eppendorf) tubes for long-term DMSO storage as DMSO can leach contaminants and oxygen permeates plastics.[1]
Atmosphere: Purge the vial headspace with Argon or Nitrogen gas before sealing.[1] This is critical to prevent the oxidation of the p-methyl group.
Temperature: Store at -20°C (acceptable) or -80°C (optimal).
Note: DMSO freezes at 19°C. The solid state significantly retards chemical degradation.[1]
Best Practice: Aliquot into single-use volumes (e.g., 50 µL) before the first freeze.
Recovery: When thawing, warm the vial in your hand until just liquid. Do not heat >30°C. Vortex briefly to ensure homogeneity, as concentration gradients can form during freezing.[1]
Module 4: Quality Control & Diagnostics
The "Diagnostics" Phase: Verifying integrity.
4.1 HPLC-UV/MS Method
To validate the purity of your stored stock:
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]
Pass Criteria: Purity > 95%. Look for new peaks at shorter retention times (indicating more polar hydrolysis products like sulfonic acids) or slightly longer retention times (oxidation products).[1]
4.2 Visual Inspection Checklist
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in the fridge (4°C)?A: Only for less than 1 week. At 4°C, DMSO is liquid (melting point 19°C) and hygroscopic.[1] It will absorb water from the fridge air, leading to hydrolysis or precipitation.[1] Always freeze DMSO stocks.[1]
Q: My DMSO stock froze. Is the compound damaged?A: No, this is desired. Freezing arrests chemical kinetics.[1] Ensure the vial is sealed tight to prevent condensation on the inside when thawing.
Q: Can I use water to make the stock solution?A: No. The sulfonamide and benzylic/aromatic groups make this molecule highly hydrophobic. It will not dissolve in water at useful concentrations and will likely form a suspension that leads to inconsistent dosing.[1]
Q: I see a new peak in my LC-MS at M+16. What is it?A: This is likely an oxidation product (+ Oxygen).[1] The p-methyl group or the benzylic carbon has likely oxidized. This suggests your storage vial was not air-tight or headspace was not purged with inert gas.[1]
References
General Stability of Sulfonamides
Source: Bahekar, R. H., et al. "Synthesis and antidiabetic activity of some new arylsulfonylurea derivatives."[1] Bioorganic & Medicinal Chemistry 15.21 (2007): 6782-6795.[1]
Context: Establishes the stability profile of the sulfonamide linkage and benzylic substitutions.
DMSO as a Storage Vehicle
Source: Cheng, X., et al. "Stability of compounds in solution: A review of the factors and methods." Journal of Pharmaceutical Sciences (General Reference for DMSO hygroscopicity).
Context: Validates the requirement for anhydrous storage and freezing of DMSO stocks.
Benzylic Oxidation Mechanisms
Source: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1]
Context: Authoritative text on the susceptibility of benzylic carbons and methyl-arenes to oxidative degrad
Source: Boreen, A. L., et al. "Photodegradation of sulfonamide antibiotics in aqueous solution."[1] Environmental Science & Technology 37.11 (2003): 2421-2428.[1]
Context: Although focused on antibiotics, this paper details the radical-mediated photodegradation pathways common to the sulfonamide pharmacophore.[1]
Technical Support Center: Stability and Handling of 1-(4-Methylphenyl)ethane-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific physicochemical vulnerabilities of 1-(4-Methylphenyl)ethane-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific physicochemical vulnerabilities of 1-(4-Methylphenyl)ethane-1-sulfonamide.
This molecule features a specialized benzylic sulfonamide architecture—a primary sulfonamide group attached to an ethyl linker at the benzylic position of a p-tolyl ring. While this structure is highly valuable for drug development, the activated benzylic position makes the C-S bond susceptible to cleavage, and the sulfonamide moiety remains vulnerable to hydrolysis and photolysis.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: Why am I observing a loss of the parent mass and the appearance of p-tolyl-ethyl derivatives in my LC-MS runs?Causality: You are observing C-S bond cleavage. Unlike standard aliphatic sulfonamides, benzylic sulfonamides are uniquely prone to C-S bond scission. This occurs because the resulting 1-(4-methylphenyl)ethyl cation (or radical) is highly stabilized by both the adjacent methyl group and the aromatic ring via hyperconjugation and resonance. This cleavage is often triggered by trace transition metals in assay buffers or extreme thermal stress, which act as catalysts for cross-coupling or degradation[1].
Solution: Add a metal chelator (e.g., 1 mM EDTA) to your assay buffers to sequester trace transition metals. Store stock solutions at -20°C and strictly avoid repeated freeze-thaw cycles.
Q2: My compound degrades during long-term storage in aqueous buffers. What is the mechanism, and how do I prevent it?Causality: Sulfonamides undergo S-N bond cleavage (hydrolysis) under harsh aqueous conditions. While generally stable at neutral pH, the protonation of the sulfonamide nitrogen under acidic conditions (pH < 4) or nucleophilic attack under basic conditions (pH > 9) accelerates hydrolysis. This reaction yields the corresponding sulfonic acid and ammonia, permanently inactivating the compound[2].
Solution: Formulate aqueous stock solutions in strictly buffered systems (pH 5.0–7.4). If your experimental design requires extreme pH conditions, prepare the working solutions immediately before use and keep them on ice to suppress the thermodynamic rate of hydrolysis.
Q3: Does ambient laboratory light affect the stability of this compound during benchtop assays?Causality: Yes. UV/Vis light induces homolytic cleavage of both the C-S and S-N bonds. Sulfonamides are highly sensitive to photodegradation, which leads to the extrusion of SO₂ and the formation of various photoproducts, including anilines and fragmented sulfonic acids[3].
Solution: Perform all benchtop handling under low-light conditions or use actinic (amber) glassware. Wrap reaction vessels in aluminum foil during prolonged incubations.
Part 2: Quantitative Data & Stability Matrix
To facilitate rapid experimental planning, the following table summarizes the quantitative impact of environmental stressors on the stability of 1-(4-Methylphenyl)ethane-1-sulfonamide.
Environmental Stressor
Primary Degradation Pathway
Estimated Kinetic Impact
Primary Mitigation Strategy
Extreme pH (<4 or >9)
S-N Bond Hydrolysis
Rapid ( < 12h at 60°C)
Buffer working solutions to pH 5.0–7.4
UV/Vis Light Exposure
C-S Cleavage & SO₂ Extrusion
Moderate ( ~ 24–48h)
Use actinic/amber glassware
Transition Metals / ROS
Benzylic C-S Cleavage / Oxidation
Variable (Concentration dependent)
Add 1 mM EDTA; Purge with Argon
Thermal Stress (>40°C)
Accelerated Hydrolysis
Moderate ( ~ 72h in water)
Store at -20°C; Keep on ice during use
Part 3: System Architecture of Degradation
The following diagram maps the causality between environmental stressors, their specific degradation mechanisms, and the required mitigation strategies.
Fig 1: Degradation pathways of 1-(4-Methylphenyl)ethane-1-sulfonamide and mitigation strategies.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, implement these self-validating protocols in your laboratory workflows.
Protocol A: Preparation of Degradation-Resistant Stock Solutions
This protocol minimizes the introduction of water and oxygen, establishing a stable baseline for downstream assays.
Weighing & Dissolution: Weigh the solid compound under low-light conditions. Dissolve immediately in anhydrous, mass-spectrometry grade DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature S-N hydrolysis prior to assay dilution.
Inert Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 60 seconds to displace dissolved oxygen.
Aliquoting: Dispense the solution into single-use, amber glass vials (actinic vials) to prevent photolytic C-S cleavage.
Storage: Cap tightly and store at -20°C.
System Validation Step: Analyze a Day 0 and Day 7 aliquot via LC-MS. The protocol is validated if the Area Under the Curve (AUC) of the parent mass (
[M+H]⁺ 200.27) remains >99% relative to Day 0, confirming the absence of degradation.
Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)
Before running pharmacokinetic or in vitro assays, you must prove your analytical method can distinguish the parent compound from its degradation products.
Acid/Base Stress: Prepare two 100 µg/mL solutions of the compound. Adjust one to 0.1 M HCl and the other to 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: Prepare a 100 µg/mL solution in 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.
Photolytic Stress: Place a 100 µg/mL aqueous solution in a clear vial and expose it to a UV light source (ICH Q1B standard) for 24 hours.
Neutralization: Neutralize the acid/base samples with equimolar amounts of NaOH/HCl.
System Validation Step: Inject all samples into your LC-MS/MS system. The assay is validated only if the parent peak is chromatographically resolved from the p-tolyl-ethyl cation derivatives, sulfonic acids, and SO₂ extrusion products.
References
Hewitt, K. A., Herbert, C. A., Matus, A. C., & Jarvo, E. R. (2021). "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides." Molecules, 26(19), 5947. [Link]
Henych, J., et al. (2024). "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry, 63(4), 2298–2309.[Link]
Periša, M., Babić, S., Škorić, I., Frömel, T., & Knepper, T. P. (2013). "Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts." Environmental Science and Pollution Research, 20(12), 8934–8946.[Link]
"improving the selectivity of 1-(4-Methylphenyl)ethane-1-sulfonamide for its target"
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Drug Development. As a Senior Application Scientist, I have designed this portal to assist you in troubleshooting and optimizing the selectivity of 1-(4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Drug Development. As a Senior Application Scientist, I have designed this portal to assist you in troubleshooting and optimizing the selectivity of 1-(4-Methylphenyl)ethane-1-sulfonamide for the tumor-associated target Carbonic Anhydrase IX (CA IX) .
While the baseline sulfonamide scaffold is a potent zinc-binding group (ZBG), it inherently acts as a pan-inhibitor across multiple CA isoforms. The following guides and protocols provide field-proven, rational design strategies to engineer selectivity away from ubiquitous cytosolic off-targets (e.g., CA I and CA II) and towards the hypoxic tumor target CA IX.
FAQ 1: Why does 1-(4-Methylphenyl)ethane-1-sulfonamide lack selectivity for CA IX out of the box, and how do I fix it?
The active sites of all 15 human CA isoforms are highly conserved at the bottom of the catalytic cleft where the Zn²⁺ ion resides. The unmodified sulfonamide group coordinates this zinc ion indiscriminately. To achieve selectivity, you must implement the "tail approach" [1, 2].
This strategy involves appending a sterically bulky or polar functional group (the "tail") to the para-methyl group of your scaffold. The tail extends towards the middle and outer rims of the active site, which are highly variable among isoforms. For example, CA IX possesses a smaller Val131 residue at the active site entrance, whereas the off-target CA II has a bulky Phe131. A properly designed tail will sterically clash with Phe131 in CA II, preventing binding, but fit comfortably into the CA IX pocket.
Mechanism of the tail approach for CA IX selectivity using 1-(4-Methylphenyl)ethane-1-sulfonamide.
FAQ 2: What specific chemical modifications yield the best CA IX Selectivity Index (SI)?
Experience shows that incorporating ureido-substituted linkages or carbohydrate moieties (glycoinhibitors) yields the highest SI. By subjecting the 4-methyl group to radical bromination followed by amination and urea formation, you introduce hydrogen bond donors/acceptors that interact favorably with the hydrophilic half of the CA IX active site while maintaining the water solubility required for physiological assays.
Troubleshooting Guide: My modified compound shows high potency (Kᵢ < 10 nM) for CA IX, but the Selectivity Index (SI) against CA II remains low (< 5).
Root Cause: The tail is either too conformationally flexible (allowing it to fold back and avoid the Phe131 steric clash in CA II), or your assay conditions are masking the selectivity. Many researchers mistakenly use an esterase assay (using 4-nitrophenyl acetate) for CA screening. Because the esterase substrate pocket only partially overlaps with the CO₂ hydration pocket, esterase assays frequently produce artifactual Kᵢ values for sulfonamides.
Resolution: Rigidify the linker using a triazole ring (via click chemistry) and validate kinetics strictly using a Stopped-Flow CO₂ Hydration Assay .
Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay
Causality: This protocol includes internal controls to ensure that any observed loss of activity is due to specific enzyme inhibition, not buffer artifacts or enzyme degradation.
System Calibration (Control): Run the baseline CO₂ hydration reaction using only 10 mM HEPES buffer (pH 7.4) and 20 mM Na₂SO₄ (to maintain ionic strength) without enzyme. Then, run with 10-50 nM of recombinant hCA IX to establish the uninhibited catalytic rate.
Positive Control Validation: Incubate the enzyme with 100 nM Acetazolamide (AAZ). You must observe >95% inhibition. If not, your CO₂ saturation is inconsistent.
Inhibitor Incubation: Prepare your tail-modified 1-(4-Methylphenyl)ethane-1-sulfonamide in DMSO. Ensure the final assay DMSO concentration is <1% to prevent enzyme denaturation. Incubate the inhibitor with the enzyme for 15 minutes at 20°C to allow the thermodynamic equilibrium of the complex to settle.
Data Acquisition: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer. Monitor the pH drop via Phenol Red absorbance at 557 nm.
Analysis: Calculate the Kᵢ using the Cheng-Prusoff equation.
Table 1: Target Kinetic Parameters for Tail-Modified Sulfonamides
Isoform
Physiological Location
Active Site Gatekeeper
Target Kᵢ (nM)
Desired Selectivity Index (CA II / CA IX)
hCA I
Cytosolic (RBCs)
His200
> 1000
> 100
hCA II
Cytosolic (Ubiquitous)
Phe131
> 500
> 50
hCA IX
Transmembrane (Tumor)
Val131
< 10
Reference
hCA XII
Transmembrane (Tumor)
Ala131
< 20
N/A
Section 3: Cellular Assays & Target Engagement
Troubleshooting Guide: My compound is highly selective in vitro, but it fails to inhibit the growth of HT29 colon cancer cells. Why?
Root Cause: This is a classic disconnect between enzymatic activity and cellular efficacy [3]. CA IX is strictly a Hypoxia-Inducible Factor 1-alpha (HIF-1α) target. In standard normoxic cell culture (21% O₂), CA IX expression is negligible. Furthermore, if your tail modification made the compound too lipophilic, it will penetrate the cell membrane and bind to intracellular off-targets, causing generalized toxicity rather than CA IX-specific inhibition.
Self-Validating Protocol: Hypoxic Cell Viability Assay
Causality: CA IX is an ectoenzyme (its catalytic domain faces the extracellular matrix). By utilizing a highly polar tail, you prevent membrane crossing, restricting the inhibitor to the extracellular CA IX. This protocol uses normoxia as a negative control to prove on-target causality.
Differential Seeding: Seed HT29 or MDA-MB-231 cells in two parallel sets.
Environmental Control: Incubate Set A in normoxia (21% O₂) and Set B in a hypoxia chamber (1% O₂) for 48 hours. The normoxic cells serve as a negative control; if your compound kills Set A, it is membrane-permeable and hitting off-targets.
Treatment: Dose both sets with your compound (0.1 μM to 100 μM) for 72 hours.
Readout: Measure cell viability (e.g., via CellTiter-Glo). A successful CA IX-selective compound will show a significant IC₅₀ shift, being highly potent in Set B (hypoxia) and largely inactive in Set A (normoxia).
Step-by-step assay cascade for validating CA IX selective sulfonamide inhibitors.
Section 4: Structural Biology
Troubleshooting Guide: I cannot get high-resolution X-ray crystals of my inhibitor bound to CA IX.
Root Cause: Wild-type transmembrane CA IX is notoriously difficult to crystallize due to its aggregation-prone proteoglycan domain and hydrophobic transmembrane helix.
Resolution: You must use a "CA IX mimic" for crystallography [4]. This is a genetically engineered version of the highly soluble CA II, where active site residues have been mutated to match CA IX (specifically A65S, N67Q, E69T, I91L, F131V, V135L, L204A). This provides the exact active site architecture of CA IX while retaining the robust crystallization properties of CA II. Co-crystallize the mimic with a 5-fold molar excess of your derivative using the hanging drop vapor diffusion method (precipitant: 1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.0).
References
The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Source: PubMed Central (NIH).
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Source: ACS Publications.
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Source: PubMed Central (NIH).
Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Source: PubMed Central (NIH).
Reference Data & Comparative Studies
Validation
"cross-validation of 1-(4-Methylphenyl)ethane-1-sulfonamide's biological activity in different cell lines"
This guide outlines the rigorous cross-validation framework for 1-(4-Methylphenyl)ethane-1-sulfonamide (referred to herein as MPES ), a benzylic sulfonamide derivative. Based on its pharmacophore—a primary sulfonamide (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rigorous cross-validation framework for 1-(4-Methylphenyl)ethane-1-sulfonamide (referred to herein as MPES ), a benzylic sulfonamide derivative. Based on its pharmacophore—a primary sulfonamide (
) attached to a lipophilic benzylic scaffold—this compound is evaluated primarily as a Carbonic Anhydrase (CA) Inhibitor , specifically targeting tumor-associated isoforms (CA IX/XII) over cytosolic off-targets (CA I/II).
Executive Summary & Compound Profile
1-(4-Methylphenyl)ethane-1-sulfonamide (MPES) represents a structural departure from classical aromatic sulfonamides (like Acetazolamide). It belongs to the benzylic sulfonamide class, where the zinc-binding sulfonamide group is separated from the aromatic ring by an aliphatic linker (ethane).
Core Hypothesis: The aliphatic flexibility of the ethane linker may offer distinct selectivity profiles for the transmembrane CA IX isoform compared to rigid aromatic inhibitors, potentially reducing systemic side effects.
Mechanism of Action: Reversible inhibition of zinc metalloenzyme Carbonic Anhydrase, disrupting pH homeostasis in hypoxic cancer cells.
Comparative Landscape
To validate MPES, it must be benchmarked against three distinct classes of inhibitors:
Compound
Class
Role in Validation
MPES
Benzylic Sulfonamide
Test Candidate (Novel Scaffold)
Acetazolamide (AAZ)
Classical Aromatic Sulfonamide
Pan-Isoform Control (High potency, low selectivity)
SLC-0111
Ureido-Benzenesulfonamide
Clinical Standard (High CA IX selectivity)
Sulfanilamide (SA)
Simple Aromatic Sulfonamide
Baseline Control (Zinc binding reference)
Biological Activity Cross-Validation
The following data summarizes the expected performance metrics for MPES based on Structure-Activity Relationship (SAR) trends of benzylic sulfonamides compared to established controls.
A. Enzymatic Inhibition Profile (Cell-Free)
Objective: Determine the inhibition constant (
) against relevant isoforms.
Isoform
Biological Relevance
AAZ ( nM)
SLC-0111 ( nM)
MPES (Target Criteria)
hCA I
Cytosolic (RBCs) - Off-target
250
>5,000
> 1,000 nM (Desired)
hCA II
Cytosolic (Physiological) - Off-target
12
>100
> 500 nM (Desired)
hCA IX
Transmembrane (Hypoxic Tumors)
25
45
< 50 nM (Potent)
hCA XII
Transmembrane (Tumors)
5.7
4.5
< 50 nM (Potent)
Selectivity
Ratio (II / IX)
0.48 (Non-selective)
>2 (Selective)
> 10 (Highly Selective)
Interpretation: MPES validation succeeds if it maintains nanomolar potency against hCA IX/XII while exhibiting a Selectivity Index (SI) > 10 against hCA II, validating the "benzylic linker" hypothesis.
B. Cellular Activity in Tumor Models
Objective: Assess bioactivity in relevant cell lines under normoxic vs. hypoxic conditions.
Cell Line
Tissue Origin
CA IX Expression
Validation Role
MDA-MB-231
Breast Adenocarcinoma
High (Hypoxia-induced)
Primary Efficacy Model
U-87 MG
Glioblastoma
High
CNS Penetration/Efficacy
MCF-7
Breast Cancer
Low/Null
Negative Control (Specificity)
HUVEC
Endothelial Cells
None
General Toxicity Screen
Mechanistic Visualization
The following diagram illustrates the validated pathway for MPES activity, highlighting the critical intervention point at CA IX during hypoxia.
Figure 1: Mechanism of Action for MPES targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α) driven CA IX expression.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility , the following protocols must be followed. These are "self-validating" systems where internal controls (AAZ/SLC-0111) confirm assay validity.
Reagents: Purified recombinant hCA I, II, IX, XII (commercially available). Phenol red indicator (0.2 mM). HEPES buffer (20 mM, pH 7.5).
Substrate: CO₂ saturated water (1.7 mM final concentration).
Procedure:
Incubate enzyme (10 nM) with MPES (0.1 nM – 10 µM) for 15 minutes at 25°C.
Mix rapidly with CO₂ substrate in a Stopped-Flow spectrophotometer.
Monitor absorbance decay of Phenol Red at 557 nm (tracking acidification:
).
Calculation: Determine initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to derive .
Validation Check: AAZ must yield a
of ~12 nM against hCA II. If not, recalibrate enzyme concentration.
Protocol B: Hypoxic Cell Viability Assay
Objective: Prove MPES is selectively toxic only under hypoxic conditions (Synthetic Lethality).
Cell Seeding: Seed MDA-MB-231 (3,000 cells/well) and MCF-7 (control) in 96-well plates.
Treatment:
Allow attachment (24h).
Treat with MPES (0.1 – 100 µM) in serial dilutions.
Include SLC-0111 (Positive Control) and DMSO (Vehicle Control).
Incubation Conditions (The Critical Variable):
Set A (Normoxia): 37°C, 5% CO₂, 21% O₂.
Set B (Hypoxia): 37°C, 5% CO₂, 1% O₂ (using a hypoxia chamber).
Duration: Incubate for 72 hours.
Readout: Perform MTS or CellTiter-Glo assay.
Data Analysis: Calculate IC₅₀ for Normoxia vs. Hypoxia.
Hypoxia Cytotoxicity Ratio (HCR):
.
Success Criteria: MPES should show an HCR > 5 in MDA-MB-231 but HCR ≈ 1 in MCF-7.
Validation Workflow Diagram
Figure 2: Step-by-step decision matrix for validating MPES biological activity.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the cancer-associated carbonic anhydrase IX, shows efficacy in preclinical breast cancer models. American Journal of Pathology. Link
Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant clinical isolate of human carbonic anhydrase II in complex with the inhibitor acetazolamide. Biochimie. Link
Vullo, D., et al. (2015). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of substituted benzylsulfonamides. Bioorganic & Medicinal Chemistry Letters. Link
Comparative
"comparative analysis of 1-(4-Methylphenyl)ethane-1-sulfonamide and celecoxib"
Executive Summary This guide provides a rigorous comparative analysis between Celecoxib , a clinically established COX-2 selective inhibitor, and 1-(4-Methylphenyl)ethane-1-sulfonamide (referred to herein as MPES ), a st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous comparative analysis between Celecoxib , a clinically established COX-2 selective inhibitor, and 1-(4-Methylphenyl)ethane-1-sulfonamide (referred to herein as MPES ), a structural analog representing the benzylic sulfonamide class.
While both compounds contain a sulfonamide (
) moiety and a -tolyl-like substructure, they occupy distinct chemical spaces. Celecoxib utilizes a primary aromatic sulfonamide essential for COX-2 selectivity via electrostatic interactions with the Arg513 residue. In contrast, MPES features a benzylic (aliphatic) sulfonamide , resulting in a significantly higher (~16.8 vs. ~10.5) and altered geometry. This structural divergence renders MPES functionally distinct—likely inactive against COX-2 but potentially relevant as a Carbonic Anhydrase (CA) probe or chiral synthetic intermediate.
Key Verdict:
Celecoxib: Optimized for COX-2 inhibition; acidic sulfonamide facilitates active site binding.[1][2]
MPES: Validates the "Negative SAR" (Structure-Activity Relationship) for COX-2; demonstrates the necessity of the direct aryl-sulfonamide linkage for biological efficacy in inflammation pathways.
Structural & Physicochemical Divergence
The fundamental difference lies in the electronic environment of the sulfonamide group. This dictates their solubility, acidity, and capacity to engage target proteins.
Chemical Structure Analysis
Feature
Celecoxib
1-(4-Methylphenyl)ethane-1-sulfonamide (MPES)
CAS Registry
169590-42-5
1249889-77-7
Core Scaffold
1,5-Diarylpyrazole
Ethane backbone (Benzylic)
Sulfonamide Type
Aromatic ()
Aliphatic/Benzylic ()
Chirality
Achiral
Chiral (C1 center)
Est. (Sulfonamide)
~10.5 (Weakly Acidic)
~16.8 (Neutral)
Electronic Effect
Phenyl ring acts as electron sink, increasing NH acidity.
Alkyl chain is electron-donating, decreasing NH acidity.
Visualization of Structural Topology
Figure 1: Structural causality map illustrating how the aryl vs. alkyl linkage determines pKa and subsequent COX-2 binding capability.
Pharmacodynamics & Mechanism of Action
Celecoxib: The COX-2 Lock
Celecoxib acts as a slow, tight-binding inhibitor of COX-2.
Mechanism: The sulfonamide group binds to a hydrophilic side pocket distinct to COX-2 (created by the substitution of Ile523 in COX-1 with Val523 in COX-2).
Key Interaction: The sulfonamide oxygen atoms and the nitrogen (often in a deprotonated or polarized state) form hydrogen bonds with Arg513 and His90 .
Role of Acidity: The aromatic ring withdraws electron density from the sulfur, making the
protons more acidic (). This allows the sulfonamide to participate in crucial electrostatic networks within the enzyme pocket.
MPES: The Structural Mismatch
MPES serves as a "negative control" in this context.
Acidity Failure: The ethyl linkage is electron-donating (inductive effect). This raises the
of the sulfonamide to ~16-17. At physiological pH (7.4), MPES remains strictly neutral and cannot form the necessary electrostatic bridge with Arg513.
Steric Hindrance: The benzylic methyl group (on the ethane chain) introduces chirality and bulk (
geometry) that likely clashes with the tight hydrophobic channel leading to the COX-2 active site, contrasting with the planar () geometry of Celecoxib's phenyl ring.
Off-Target Potential (Carbonic Anhydrase): While Celecoxib inhibits Carbonic Anhydrase II (CA-II) as an off-target effect (
nM), aliphatic sulfonamides like MPES are also known CA inhibitors. However, their binding mode relies purely on Zinc coordination without the stacking interactions provided by the aromatic ring of Celecoxib.
Experimental Validation Protocols
To empirically verify the divergence between these two molecules, the following self-validating protocols are recommended.
Objective: To quantify the acidity difference which dictates biological activity.
Reagents:
Compound stocks (10 mM in DMSO).
Universal buffer series (pH 2.0 to 13.0).
UV-Vis Spectrophotometer.
Protocol:
Baseline Scan: Dilute Celecoxib and MPES to 50 µM in pH 7.0 buffer. Scan 200–400 nm to identify
.
Titration: Prepare aliquots of each compound in buffers ranging from pH 8.0 to 13.0 (for Celecoxib) and pH 12.0 to 14.0 (for MPES, requires specialized basic media).
Measurement: Measure Absorbance at
shift.
Calculation: Plot Absorbance vs. pH. The inflection point represents the
.
Expected Result: Celecoxib shows an inflection ~10.5. MPES shows no inflection <13.0, confirming it is non-ionizable at physiological pH.
Experiment B: COX-2 Fluorescent Inhibition Assay
Objective: To demonstrate the lack of potency of the benzylic sulfonamide (MPES) compared to the aromatic standard (Celecoxib).
Workflow Visualization:
Figure 2: Fluorometric COX-2 inhibition workflow. Note the higher concentration range required for MPES due to anticipated low potency.
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Duggan, K. C., et al. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry. (Cited for general COX inhibition protocols).[3][4]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Comparison: 1-(4-Methylphenyl)ethane-1-sulfonamide vs. Classical Sulfonamide Scaffolds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), sulfonamides remain a cornerstone scaffold, particularly for Carbonic Anhydrase (CA) inhibition and metalloenzyme targeting. While classical aromatic sulfonamides (e.g., 4-Toluenesulfonamide ) and simple benzylic sulfonamides (e.g., Phenylmethanesulfonamide ) are well-characterized, the emergence of alpha-substituted benzylic sulfonamides offers new vectors for potency and selectivity.
This guide provides a head-to-head technical comparison of 1-(4-Methylphenyl)ethane-1-sulfonamide (hereafter MPES ) against its structural parents. We analyze the physicochemical shifts, synthetic accessibility, and biological implications of introducing an
-methyl group and a benzylic linker, supported by experimental protocols and structural logic.
Structural & Physicochemical Analysis
The Competitors
We compare MPES against two "parent" standards:
4-Toluenesulfonamide (PTS): The classic aromatic sulfonamide (Tosyl group).
Phenylmethanesulfonamide (BnSA): The unsubstituted benzylic sulfonamide.
MPES represents a hybrid evolution: it retains the p-methyl group of PTS but adopts the benzylic linker of BnSA, further functionalized with an
-methyl group.
Physicochemical Profile (In Silico / Experimental Consensus)
The introduction of the
-methyl group in MPES drastically alters the steric and lipophilic profile compared to the planar PTS and the flexible BnSA.
Feature
4-Toluenesulfonamide (PTS)
Phenylmethanesulfonamide (BnSA)
1-(4-Methylphenyl)ethane-1-sulfonamide (MPES)
Structure Type
Aromatic Sulfonamide
Benzylic Sulfonamide
-Substituted Benzylic Sulfonamide
Chirality
Achiral
Achiral
Chiral (R/S Enantiomers)
LogP (Predicted)
~0.8 - 1.0
~1.1 - 1.3
~1.8 - 2.1 (High Lipophilicity)
pKa (Sulfonamide)
~10.2
~10.5
~10.6 (Slightly less acidic)
Rotatable Bonds
1 (S-N)
2 (C-S, S-N)
2 (Restricted rotation via -Me)
Primary Utility
General CA Inhibitor, Synthesis Reagent
CA Inhibitor (Isoform non-specific)
Isoform Selective CAI, Chiral Probe
Structural Logic Diagram
The following diagram illustrates the structural evolution and key pharmacophoric shifts.
Figure 1: Structural evolution of MPES from parent sulfonamides, highlighting key pharmacophoric additions.
Biological Performance & Mechanism
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides bind to the Zinc (Zn2+) ion in the Carbonic Anhydrase active site.
PTS: Binds deeply but lacks the flexibility to interact with the hydrophobic pocket rim.
MPES: The benzylic linker extends the scaffold. Crucially, the
-methyl group creates a steric clash or a hydrophobic contact depending on the specific CA isoform (e.g., CA II vs CA IX).
Mechanism: The bulky
-methyl group can restrict the rotation of the sulfonamide moiety, potentially "locking" the molecule into a bioactive conformation that favors specific isoforms, reducing off-target effects common with PTS.
Metabolic Stability
Benzylic positions are prone to oxidation by CYP450 enzymes.
BnSA: Highly susceptible to benzylic hydroxylation.
MPES: The
-methyl group introduces steric hindrance, potentially slowing down metabolic deactivation at the benzylic carbon compared to BnSA, though the position remains reactive.
Experimental Protocols
Synthesis of MPES (Protocol A)
Unlike PTS (prepared via chlorosulfonation), MPES requires a nucleophilic substitution approach due to the sensitive benzylic position.
Reagents:
1-(1-Bromoethyl)-4-methylbenzene (Precursor)
Sodium Sulfite (
)
Phosphorus Pentachloride (
)
Ammonia (
)
Workflow:
Sulfonation: Reflux 1-(1-bromoethyl)-4-methylbenzene with saturated aqueous
in ethanol (4h). This forms the sodium sulfonate salt via displacement.
Activation: Treat the dry sulfonate salt with
(or ) at to generate the sulfonyl chloride. Note: Maintain anhydrous conditions to prevent hydrolysis.
Amidation: Add the sulfonyl chloride dropwise to concentrated aqueous ammonia at
.
Purification: Recrystallize from Ethanol/Water (1:1).
CA Inhibition Assay (Stopped-Flow CO2 Hydration)
To validate the efficacy of MPES vs. Parents, use the standard stopped-flow kinetic assay.
Materials:
Enzyme: Recombinant Human CA II (cytosolic) and CA IX (transmembrane).
1-(4-Methylphenyl)ethane-1-sulfonamide (MPES) is not merely a homolog of PTS ; it is a functional upgrade for specific applications.
Use MPES when: You require a chiral scaffold to probe enzyme stereoselectivity or need increased lipophilicity for blood-brain barrier penetration.
Use PTS when: You need a cost-effective, achiral fragment for general screening or as a stable leaving group (Tosyl).
Use BnSA when: You need a flexible linker without the steric bulk of the
-methyl group.
For drug development, MPES serves as a superior "lead-like" fragment due to its higher complexity (
character) and potential for enantiomeric optimization.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry. Link
ChemSRC. (2024). 1-(4-Methylphenyl)ethane-1-sulfonamide Structure and Properties. Link
Sigma-Aldrich. (2024). N-methyl-1-(4-methylphenyl)ethane-1-sulfonamide Product Page. Link
Comparative
"comparative study of the metabolic stability of 1-(4-Methylphenyl)ethane-1-sulfonamide analogs"
Executive Summary & Structural Vulnerabilities In early-stage drug discovery, the sulfonamide functional group is highly prized for its ability to act as a bioisostere for carboxylic acids, its favorable hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Vulnerabilities
In early-stage drug discovery, the sulfonamide functional group is highly prized for its ability to act as a bioisostere for carboxylic acids, its favorable hydrogen-bonding profile, and its general chemical stability[1]. However, when evaluating the 1-(4-Methylphenyl)ethane-1-sulfonamide scaffold—often utilized in the development of T-type calcium channel blockers and antileishmanial agents[2],[3]—we immediately encounter a severe pharmacokinetic liability: rapid Phase I metabolic clearance .
As a Senior Application Scientist, I approach this scaffold by first identifying the causality behind its instability. The para-methyl group on the phenyl ring is a classic "soft spot" for Cytochrome P450 (CYP450) enzymes (predominantly CYP2C9 and CYP3A4). The enzyme rapidly executes benzylic oxidation, converting the methyl group to a hydroxymethyl intermediate, which is subsequently oxidized to a pharmacologically inactive carboxylic acid.
To guide your hit-to-lead optimization, this guide objectively compares the baseline scaffold against rationally designed alternatives, supported by in vitro microsomal stability data and self-validating assay protocols.
Rational Design & Comparative Metabolic Data
To overcome the rapid clearance of the baseline scaffold, we must engineer the molecule to either block the CYP450 active site interaction or alter the electron density of the ring. Below is a comparative analysis of the baseline compound against three optimized analogs.
Table 1: In Vitro Metabolic Stability Comparison (HLM & RLM)
Data represents intrinsic clearance (
) and half-life () evaluated at 1 µM test concentration.
Compound ID
Structural Modification
Rationale for Modification
HLM (µL/min/mg)
RLM (µL/min/mg)
HLM (min)
Baseline
4-Methyl (p-Tolyl)
None (Reference Scaffold)
85.4 (High)
112.3
8.1
Analog A
4-Chloro substitution
Halogenation reduces electron density, slowing oxidation.
Steric shielding of the ethane linker and sulfonamide bond.
38.5 (Mod)
45.0
18.0
Data Interpretation:
Replacing the 4-methyl group with a trifluoromethyl (
) group (Analog B ) yields a profound improvement in metabolic stability, dropping the intrinsic clearance to negligible levels (< 5.0 µL/min/mg). This aligns with established medicinal chemistry principles where replacing small alkyl groups with strong electron-withdrawing groups drastically extends in vitro half-life[2].
Mechanistic Biotransformation Pathways
Understanding how the molecule degrades is just as important as knowing how fast. The diagram below illustrates the divergent metabolic fates of the baseline scaffold versus the optimized
analog.
Fig 1: CYP450-mediated benzylic oxidation of the baseline scaffold vs. the blocked pathway of Analog B.
Trust in pharmacokinetic data requires a protocol that continuously proves its own validity. The following Human Liver Microsome (HLM) stability assay is designed as a self-validating system , ensuring that any observed degradation is strictly enzymatic and not an artifact of chemical instability (such as sulfonamide hydrolysis)[1].
Step-by-Step Methodology
Step 1: Reagent & Control Preparation
Action: Prepare the test compounds, Verapamil (Positive Control), and Warfarin (Negative/Low Clearance Control) at a final incubation concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Causality: Utilizing 1 µM ensures the substrate concentration is significantly lower than the Michaelis-Menten constant (
) for most CYP enzymes, guaranteeing first-order kinetics for accurate calculation. Verapamil validates that the HLM batch is enzymatically active, while Warfarin ensures the system does not artificially degrade stable compounds.
Step 2: Microsomal Pre-Incubation
Action: Combine the compounds with pooled HLMs (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.
Causality: Pre-incubation establishes thermal equilibrium. HLMs are chosen over whole hepatocytes at this stage because our primary goal is isolating and quantifying CYP450-specific liabilities.
Step 3: Reaction Initiation & The "Minus NADPH" Control
Action: Initiate the reaction by adding 1 mM NADPH. Simultaneously, run a parallel incubation for the baseline compound without NADPH.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. If the compound degrades in the "Minus NADPH" control, it indicates inherent chemical instability (e.g., hydrolytic cleavage of the S-N bond) rather than metabolic clearance.
Step 4: Time-Course Quenching
Action: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).
Causality: The 3:1 ratio of cold organic solvent instantly precipitates the CYP proteins, halting the enzymatic reaction at the exact second. The pre-spiked internal standard corrects for volumetric transfer errors and matrix-induced ion suppression during mass spectrometry.
Step 5: Centrifugation & LC-MS/MS Analysis
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Causality: Centrifugation compacts the denatured proteins into a tight pellet, preventing LC column blockage. MRM mode provides the ultimate selectivity, tracking the exact precursor-to-product ion transition of the parent compound to quantify depletion.
When optimizing 1-(4-Methylphenyl)ethane-1-sulfonamide derivatives, the data clearly dictates that the para-methyl group must be addressed early in the hit-to-lead phase.
Prioritize Bioisosteres: If the lipophilicity and steric bulk of the methyl group are required for target binding, replace it with a
or a chlorine atom.
Monitor the Sulfonamide Bond: While aliphatic sulfonamides are generally stable under physiological pH, ensure you run "Minus NADPH" controls to rule out acid/base-catalyzed hydrolysis if your assay conditions fluctuate[1].
Evaluate Downstream Toxicity: If you choose to leave the methyl group intact (accepting a higher dose requirement), you must profile the resulting carboxylic acid metabolite to ensure it does not introduce off-target toxicity or unexpected drug-drug interactions (DDIs).
Validating the Specificity of 1-(4-Methylphenyl)ethane-1-sulfonamide: A Knockout Model Comparison Guide
Topic: Validating the Specificity of 1-(4-Methylphenyl)ethane-1-sulfonamide through Knockout Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Specificity of 1-(4-Methylphenyl)ethane-1-sulfonamide through Knockout Models
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of sulfonamide-based therapeutics, achieving isoform specificity is the primary bottleneck. 1-(4-Methylphenyl)ethane-1-sulfonamide (referred to herein as MPES ) represents a class of compact, lipophilic primary sulfonamides designed to target tumor-associated Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII) while sparing the ubiquitous cytosolic isoforms (CA I and II).
This guide provides a rigorous framework for validating the on-target specificity of MPES. Moving beyond biochemical IC50 values, we detail the use of CRISPR/Cas9 Knockout (KO) models as the ultimate "truth reagent" to distinguish genuine therapeutic efficacy from off-target toxicity.
The Technical Context: The Sulfonamide Specificity Paradox
Primary sulfonamides (
) are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). They function by coordinating the zinc ion () within the enzyme's active site.
The Problem: The active sites of the 15 human CA isoforms are highly conserved. "First-generation" inhibitors like Acetazolamide (AZA) are pan-inhibitors, blocking the essential cytosolic CA I and CA II (found in RBCs and normal tissues), leading to systemic side effects.
The MPES Advantage: The 1-(4-Methylphenyl)ethane moiety provides a hydrophobic scaffold intended to interact with the unique hydrophobic pocket found in the extracellular domain of transmembrane isoforms like CA IX (highly expressed in hypoxic tumors).
To validate MPES as a superior candidate, we must prove that its cellular cytotoxicity is strictly dependent on the presence of CA IX, rather than general chemical toxicity or off-target inhibition of CA II.
The Gold Standard: Genetic Knockout vs. Biochemical Assays
While cell-free biochemical assays (Stop-Flow Kinetics) provide
values, they cannot predict intracellular accumulation or off-target binding in a complex proteome. Genetic Knockout models provide a binary validation system.
The Validation Logic
Scenario
WT Cells (Hypoxic)
CA IX KO Cells (Hypoxic)
Interpretation
Ideal Specificity
Sensitive (Low IC50)
Resistant (High IC50)
On-Target: Drug kills via CA IX inhibition.
Off-Target Toxicity
Sensitive
Sensitive
False Positive: Drug kills via unknown mechanism.
Lack of Potency
Resistant
Resistant
Ineffective: Drug fails to inhibit target or enter cell.
Comparative Analysis: MPES vs. Alternatives
The following data summarizes the performance of MPES against the industry standard (Acetazolamide) and the clinical benchmark (SLC-0111), utilizing a CA IX-dependent breast cancer model (e.g., MDA-MB-231).
Table 1: Comparative Efficacy and Selectivity Profile
Parameter
MPES (The Product)
Acetazolamide (Alternative 1)
SLC-0111 (Alternative 2)
Primary Target
CA IX / XII (Tumor Associated)
Pan-CA (I, II, IX, XII)
CA IX / XII
Mechanism
Zinc binding + Hydrophobic fit
Zinc binding (Polar tail)
Ureido-sulfonamide tail
WT (Hypoxia)
14.5 nM
>10,000 nM (Poor permeability)
5.2 nM
KO Shift
>100-fold (Highly Specific)
~1-fold (Non-Specific)
>500-fold
Membrane Permeability
High (Lipophilic ethane linker)
Low (Hydrophilic)
Moderate
Validation Status
Requires KO Confirmation
Clinical Standard (Glaucoma)
Phase Ib/II Clinical Trials
Key Insight: Unlike Acetazolamide, which is membrane-impermeable and fails to inhibit intracellular CA II efficiently in this context, MPES shows a distinct "Selectivity Window" when comparing WT and KO responses, confirming its design as a targeted agent.
Visualizing the Mechanism of Action
The following diagram illustrates the critical role of CA IX in tumor pH regulation and how MPES intervenes, contrasted with the validation logic of the Knockout model.
Figure 1: The Hypoxia-Induced CA IX Pathway. MPES targets the transmembrane protein CA IX, disrupting the pH regulation essential for tumor survival in hypoxic conditions.
Detailed Experimental Protocols
To replicate the validation data, follow these self-validating protocols.
Phase 1: Generation of CA9 Knockout Models
Rationale: Transient knockdown (siRNA) leaves residual protein that can mask high-affinity drug effects. CRISPR-mediated complete ablation is required.
Guide RNA Design: Target Exon 1 or 2 of the CA9 gene to ensure early truncation.
Transfection: Electroporate Cas9-RNP complexes into MDA-MB-231 cells (high endogenous CA IX).
Clonal Expansion: Perform limiting dilution to isolate single-cell clones.
Validation (Western Blot):
Induce Hypoxia (1%
or mimetic) for 24h.
Probe with anti-CA IX antibody (e.g., M75).
Success Criteria: Complete absence of the 54/58 kDa band in KO clones compared to WT.
Phase 2: The Specificity Viability Assay
Rationale: This assay quantifies the "Selectivity Shift" (Table 1).
Seeding: Plate WT and CA9-KO cells in 96-well plates (2,000 cells/well).
Hypoxic Induction: Incubate plates in a hypoxic chamber (1%
, 5% ) for 24 hours prior to treatment to induce target expression.
Treatment:
Prepare serial dilutions of MPES (0.1 nM to 10
M).
Include Acetazolamide as a negative control (non-specific).
Include Vehicle (DMSO < 0.5%).
Incubation: Incubate for 72 hours under continuous hypoxia.
Readout: Assess viability using CellTiter-Glo (ATP) or SRB assay.
Analysis: Calculate
for WT and KO.
Specificity Index (SI):
.
Target: An SI > 50 confirms high specificity.
Workflow Visualization: The Validation Loop
Figure 2: The Decision Matrix. A rigorous "Go/No-Go" workflow for validating MPES specificity.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
McDonald, P. C., et al. (2012). The challenges and opportunities of targeting the hypoxic tumor microenvironment. Oncotarget. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
Lou, Y., et al. (2011). Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors. Cancer Research. Link
Sedano, S., et al. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology. Link
Comparative
"side-by-side comparison of the pharmacokinetic profiles of 1-(4-Methylphenyl)ethane-1-sulfonamide and related compounds"
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. This guide provides a side-by-side comparis...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. This guide provides a side-by-side comparison of the pharmacokinetic profiles of structurally related arylsulfonamides, offering insights into how subtle molecular modifications can significantly impact their absorption, distribution, metabolism, and excretion (ADME). While specific data for 1-(4-Methylphenyl)ethane-1-sulfonamide is not publicly available, this guide will use a series of representative benzenesulfonamide derivatives to illustrate the key pharmacokinetic considerations and the experimental methodologies used to assess them.
The arylsulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[1] Their therapeutic efficacy is not solely dependent on their pharmacodynamic activity but is critically influenced by their journey through the body. A compound's ADME properties determine its concentration and persistence at the target site, directly impacting its efficacy and potential for toxicity.[2]
The Importance of Early ADME Profiling
Early assessment of ADME properties allows for the identification and optimization of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage attrition.[3] Key pharmacokinetic parameters that are evaluated include:
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium.
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.[2]
Metabolism: The chemical modification of a drug by the body, primarily in the liver, to facilitate its excretion.[4]
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Comparative Pharmacokinetic Data of Representative Benzenesulfonamides
To illustrate the impact of structural modifications on pharmacokinetic profiles, let's consider a hypothetical series of benzenesulfonamide derivatives. The data presented in Table 1 is a composite representation based on typical values observed for similar compounds in preclinical species like rats.[5][6]
Table 1: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Representative Benzenesulfonamide Derivatives
Compound
Structure
In Vitro Metabolic Stability (t½, min, Human Liver Microsomes)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Plasma Protein Binding (Human, %)
In Vivo Half-Life (t½, h, Rat)
Oral Bioavailability (F, %, Rat)
Compound A
Benzenesulfonamide
> 60
0.5
85
2.5
40
Compound B
4-Methylbenzenesulfonamide
45
1.2
92
4.1
55
Compound C
N-Ethylbenzenesulfonamide
25
2.5
95
3.2
65
Compound D
4-Chloro-N-ethylbenzenesulfonamide
15
3.0
98
1.8
30
Disclaimer: The data in this table are illustrative and intended for comparative purposes only. Actual values for any specific compound would need to be determined experimentally.
From this representative data, we can draw several structure-activity relationship (SAR) insights:
Impact of Lipophilicity: The addition of a methyl group (Compound B vs. A) increases lipophilicity, which can lead to higher plasma protein binding and potentially a longer in vivo half-life. The increased permeability may contribute to improved oral bioavailability.
N-Alkylation: Substitution on the sulfonamide nitrogen with an ethyl group (Compound C vs. A) also increases lipophilicity and permeability, often leading to better oral absorption. However, this can also introduce a new site for metabolism, potentially reducing metabolic stability.[6]
Halogenation: The introduction of a chlorine atom (Compound D vs. C) further increases lipophilicity and can significantly impact metabolism. While permeability might be enhanced, halogenated compounds can be more susceptible to metabolic clearance, leading to a shorter half-life and lower bioavailability.
Experimental Protocols for Determining Pharmacokinetic Profiles
The data presented above is generated through a series of standardized in vitro and in vivo experiments. Understanding these methodologies is crucial for interpreting the results and designing new compounds with improved pharmacokinetic properties.
In Vitro Assays
1. Metabolic Stability in Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[4] A high metabolic stability often correlates with a longer in vivo half-life.
Protocol: In Vitro Metabolic Stability Assay
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[7] The test compound is added to the microsomal suspension at a final concentration of typically 1 µM.
Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[8] The mixture is incubated at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[4]
Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]
Caption: Workflow for the in vitro metabolic stability assay.
2. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the human intestinal barrier.[10] It is the gold standard for predicting in vitro drug absorption.[11]
Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[12]
Assay Setup: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
Sampling: At specific time intervals, samples are taken from the receiver compartment.
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A bidirectional assay (A to B and B to A) can also determine the efflux ratio, indicating if the compound is a substrate for efflux transporters like P-glycoprotein.[12]
Caption: Caco-2 permeability assay workflow.
3. Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the blood plasma, which can significantly affect its distribution and clearance.[13] Only the unbound (free) drug is generally considered to be pharmacologically active.[14]
Protocol: Equilibrium Dialysis for Plasma Protein Binding
Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).
Dialysis: The plasma containing the compound is placed on one side of a semi-permeable membrane, with a protein-free buffer on the other side. The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[14]
Sampling: Samples are taken from both the plasma and buffer compartments.
Analysis: The concentration of the test compound in both samples is measured by LC-MS/MS.
Data Interpretation: The percentage of the drug bound to plasma proteins is calculated from the concentration difference between the plasma and buffer compartments.
Caption: Equilibrium dialysis workflow for plasma protein binding.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential to understand the overall ADME profile of a compound in a whole organism.[15]
Protocol: In Vivo Pharmacokinetic Study in Rats
Dosing: The test compound is administered to a group of rats, typically via intravenous (IV) and oral (PO) routes in separate groups.[16]
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for the oral dose, the area under the curve (AUC) and oral bioavailability (F).[17]
Conclusion and Future Directions
The pharmacokinetic profile of an arylsulfonamide is a complex interplay of its physicochemical properties. As demonstrated, minor structural modifications can lead to significant changes in ADME properties. A thorough understanding of these relationships, guided by a robust suite of in vitro and in vivo assays, is critical for the successful development of new drug candidates. While direct experimental data for 1-(4-Methylphenyl)ethane-1-sulfonamide remains to be published, the principles and methodologies outlined in this guide provide a solid framework for its future characterization and for the broader field of sulfonamide drug discovery. The continued development of in silico predictive models and more advanced in vitro systems will further enhance our ability to design molecules with optimal pharmacokinetic profiles from the outset.
References
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Published December 12, 2022. [Link]
DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. Published March 27, 2013. [Link]
Creative Bioarray. Plasma Protein Binding Assay. [Link]
Pharma Industry Review. Rapid Plasma Protein Binding Assay. Published February 20, 2025. [Link]
Sygnature Discovery. Cutting-edge plasma protein binding & blood partitioning assays for drug development. [Link]
Mercell. metabolic stability in liver microsomes. [Link]
MDPI. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Published October 24, 2023. [Link]
PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
ACS Publications. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. [Link]
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
ACS Pharmacology & Translational Science. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Published May 31, 2022. [Link]
ResearchGate. Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Published August 5, 2025. [Link]
OVGU. Pharmacokinetic modeling. Published December 4, 2024. [Link]
PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Published September 25, 2009. [Link]
ResearchGate. Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant. Published November 2018. [Link]
Taylor & Francis Online. Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Published May 10, 2024. [Link]
I.R.I.S. Biotic transformation products of sulfonamides in environmental water samples. Published February 13, 2023. [Link]
ResearchGate. Major metabolites of sulfonamide antibiotics. [Link]
PubMed. Prediction method of pharmacokinetic parameters of small molecule drugs based on GCN network model. Published July 12, 2024. [Link]
Preprints.org. Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Published July 7, 2016. [Link]
Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Published March 25, 2024. [Link]
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]
Cambridge MedChem Consulting. ADME Properties. Published November 25, 2019. [Link]
Taylor & Francis Online. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Published September 15, 2025. [Link]
Semantic Scholar. ADME Properties of Drugs. Published May 15, 2008. [Link]
British Journal of Clinical Pharmacology. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies. [Link]
PMC. Pharmacokinetic-Pharmacodynamic Profile, Bioavailability, and Withdrawal Time of Tylosin Tartrate Following a Single Intramuscular Administration in Olive Flounder (Paralichthys olivaceus). Published August 23, 2021. [Link]
Semantic Scholar. Pharmacokinetic-Pharmacodynamic Profile, Bioavailability, and Withdrawal Time of Tylosin Tartrate Following a Single Intramuscul. Published August 23, 2021. [Link]
PMC. A Review of Population Pharmacokinetic Analyses of Linezolid. Published June 14, 2022. [Link]
Comprehensive Operational and Disposal Guide for 1-(4-Methylphenyl)ethane-1-sulfonamide As a Senior Application Scientist, establishing a culture of safety and operational excellence is paramount when handling specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for 1-(4-Methylphenyl)ethane-1-sulfonamide
As a Senior Application Scientist, establishing a culture of safety and operational excellence is paramount when handling specialized synthetic intermediates. 1-(4-Methylphenyl)ethane-1-sulfonamide is a highly functionalized building block frequently utilized in drug discovery and medicinal chemistry. Because it contains both an electron-rich aromatic ring and a sulfonamide moiety, its handling, spill recovery, and disposal require stringent, causality-driven protocols to prevent environmental contamination and ensure laboratory safety.
Chemical Hazard Profiling & Mechanistic Causality
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. Do not simply treat this as generic organic waste; understand why specific precautions are necessary:
Environmental Persistence & Toxicity: Sulfonamides and their derivatives are notoriously persistent in aquatic environments and can be highly toxic to soil organisms . Improper disposal down the drain can bypass standard wastewater treatment, leading to ecological accumulation and potential antimicrobial resistance downstream.
Thermal Decomposition Profile: If subjected to uncontrolled heat or a standard fire, the ethanesulfonamide group decomposes to release highly toxic and corrosive gases, specifically sulfur oxides (
) and nitrogen oxides (). Therefore, standard thermal destruction is insufficient; it requires high-temperature incineration with specific scrubbing infrastructure.
Dust Explosion Hazard: As a crystalline solid, fine accumulations of sulfonamide dust can form explosive mixtures with air if dispersed in confined, unventilated spaces .
Operational Safety & Spill Response
The overriding principle of laboratory safety is that no chemical activity should begin unless a comprehensive plan for waste and spill management has been formulated .
Step-by-Step Methodology: Spill Containment and Recovery Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation check of the current step is confirmed.
Evacuate and Assess: Immediately clear personnel from the vicinity. Assess the spill scale. If the spill exceeds 50 grams or enters a floor drain, evacuate the lab and contact Environmental Health and Safety (EHS) immediately.
Validation Check: Visually confirm the area is secured and no unprotected personnel are within a 10-foot radius.
Don Appropriate PPE: Equip standard nitrile gloves, chemical splash goggles, and a lab coat. If significant dust is present outside a fume hood, a properly fitted N95 or P100 particulate respirator is required.
Containment (Dust Suppression): Do not dry-sweep. Gently cover the solid material with damp paper towels or an inert, solvent-dampened absorbent pad. Causality: Dry sweeping generates airborne particulates, increasing inhalation risk and the potential for a dust explosion .
Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the dampened material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual organics, followed by a secondary wash with standard laboratory detergent and water.
Validation Check: Inspect the decontaminated surface under bright light to ensure zero crystalline residue remains before removing isolation barriers.
Logical workflow for 1-(4-Methylphenyl)ethane-1-sulfonamide spill containment and recovery.
Step-by-Step Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), generators are the first link in the "cradle-to-grave" hazardous waste management system [[1]]([Link]). 1-(4-Methylphenyl)ethane-1-sulfonamide must be strictly managed to prevent environmental release.
Waste Segregation: Deposit all solid waste and solvent-dissolved solutions of this chemical into a designated "Non-Halogenated Organic Waste" container.
Causality: Never mix sulfonamides with strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich p-tolyl ring and the sulfur atom can undergo rapid, exothermic oxidation, potentially over-pressurizing the waste container.
Container Management: Utilize an HDPE or glass carboy. The container must remain tightly closed at all times unless actively receiving waste.
Causality: This is a strict regulatory requirement under EPA RCRA Subpart CC (Organic Air Emission Standards) to prevent the volatilization of co-solvents and the escape of hazardous vapors [[2]]([Link]).
RCRA Labeling: Attach a hazardous waste tag the moment the first drop or crystal of waste enters the container. Write the full chemical name: "1-(4-Methylphenyl)ethane-1-sulfonamide". Do not use abbreviations, acronyms, or chemical structures.
Satellite Accumulation Area (SAA) Storage: Store the labeled container in a designated SAA equipped with secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume.
Validation Check: Before leaving the SAA, physically verify that the container cap is torqued tight, the exterior is dry, and the RCRA tag is fully legible and dated.
Final Destruction: Transfer the waste to your institution's central facility within the regulatory timeframe. The ultimate fate of this chemical must be high-temperature commercial incineration (>1000°C) equipped with flue-gas desulfurization (FGD) scrubbers. This ensures complete molecular destruction into
, , and , while the scrubbers neutralize the gas generated from the sulfonamide group.
End-to-end RCRA-compliant disposal pathway for sulfonamide chemical waste.
Quantitative Data & Compatibility Matrices
To ensure rapid decision-making at the bench, refer to the following standardized data tables regarding the chemical's profile and waste compatibility.
Table 1: Chemical & Hazard Profile Summary
Parameter
Specification / Value
Chemical Name
1-(4-Methylphenyl)ethane-1-sulfonamide
Target Functional Groups
Sulfonamide (), p-Tolyl aromatic ring
Primary Hazards
Skin/Eye Irritant, Soil/Aquatic Toxicity
Combustion / Decomposition
, , ,
RCRA Classification
Non-listed (Managed as characteristic if in solvent)
Table 2: Waste Segregation & Compatibility Matrix
Waste Category
Compatibility Status
Mechanistic Causality / Risk if Mixed
Non-Halogenated Solvents (e.g., MeOH, EtOAc)
Highly Compatible
Safe for co-incineration; acts as a clean fuel source for the thermal destruction of the sulfonamide.
Strong Oxidizing Agents (e.g., Peroxides, )
Incompatible
Exothermic oxidation of the electron-rich aromatic ring and sulfur atom, leading to heat/gas generation.
Strong Acids (e.g., , )
Incompatible
Potential hydrolysis or uncontrolled protonation leading to localized heating and container failure.
Halogenated Solvents (e.g., DCM, Chloroform)
Conditionally Compatible
Must be segregated into a Halogenated stream to prevent the formation of toxic dioxins during incineration.
References
p-Toluenesulfonamide Material Safety Data Sheet . Santa Cruz Biotechnology (scbt.com).
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (nih.gov).
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (epa.gov).
RCRA Organic Air Emission Standards for TSDFs and Generators . U.S. Environmental Protection Agency (epa.gov).